Product packaging for 3-(1-methyl-1H-pyrazol-5-yl)pyridine(Cat. No.:CAS No. 64091-87-8)

3-(1-methyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B1628109
CAS No.: 64091-87-8
M. Wt: 159.19 g/mol
InChI Key: AMYPMYBQPCRMTD-UHFFFAOYSA-N
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Description

Significance of Pyrazole-Pyridine Architectures in Chemical Research

Pyrazole-pyridine architectures, which link a five-membered pyrazole (B372694) ring with a six-membered pyridine (B92270) ring, are prominent pharmacophores in drug design and development. nih.gov The fusion or linkage of these two heterocyclic systems can produce a synergistic effect, enhancing the pharmacological potential beyond that of the individual rings. nih.gov This structural motif is integral to the design of therapeutic agents across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. nih.gov

In medicinal chemistry, pyrazole derivatives are known for a wide range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Similarly, the pyridine ring is a ubiquitous feature in many biologically active compounds. The combination of these two scaffolds has been explored for the development of novel kinase inhibitors, such as PIM-1 kinase inhibitors for cancer therapy, and agents targeting neurodegenerative disorders. nih.govnih.gov Beyond pharmaceuticals, pyrazole-pyridine compounds are highly sought after as ligands in coordination chemistry due to their versatile binding capabilities with various metal ions. researchgate.net This has led to their use in the development of new catalysts, functional materials, and luminescent probes.

Historical Overview of Related Heterocyclic Systems

The scientific journey of the heterocyclic systems that constitute 3-(1-methyl-1H-pyrazol-5-yl)pyridine began in the 19th century. Pyridine was first discovered in the 1850s, isolated from an oily mixture produced by the strong heating of bones. britannica.com The term "pyrazole" was introduced to the chemical lexicon later, coined by German chemist Ludwig Knorr in 1883. wikipedia.orgijraset.com The first synthesis of the pyrazole ring is credited to either Buchner in 1889, through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, or Hans von Pechmann in 1898, who synthesized it from acetylene (B1199291) and diazomethane. wikipedia.orgijraset.comglobalresearchonline.net

A foundational method for creating substituted pyrazoles, known as the Knorr pyrazole synthesis, was developed in 1883 and involves the condensation of a β-diketone with a hydrazine. nih.gov The exploration of fused pyrazole-pyridine systems followed, with the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine reported by Ortoleva in 1908. nih.gov The first naturally occurring pyrazole compound, 1-pyrazolyl-alanine, was not isolated until much later, in 1959, from watermelon seeds. wikipedia.org This timeline highlights a systematic progression from discovery and fundamental synthesis to the creation of more complex, functionalized heterocyclic architectures.

Scope and Research Objectives for this compound Investigations

Investigations into this compound and its structural analogs are driven by specific objectives within medicinal chemistry and neuroscience. A primary research focus is its potential as a ligand for muscarinic acetylcholine (B1216132) receptors (M1, M2, M3), which are crucial targets for treating various neurological and physiological conditions. researchgate.net The compound is structurally related to the natural agonist arecoline, and research aims to evaluate how the pyrazole-pyridine scaffold can serve as a bioisosteric replacement for the less stable ester group in arecoline. researchgate.net

The core research objectives for this compound include:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and related derivatives.

Muscarinic Receptor Affinity: Quantifying the binding affinity of the compound for different muscarinic receptor subtypes to determine its potency and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the pyrazole and pyridine rings, such as the position and nature of substituents, influence receptor binding and functional activity. researchgate.net

Development of CNS Agents: Exploring its potential as a small molecule inhibitor or modulator for applications in neuroscience. sigmaaldrich.com

These focused investigations aim to understand the fundamental chemical and biological properties of this compound, with the ultimate goal of developing novel therapeutic agents with improved selectivity and efficacy.

Compound Data

Below are data tables detailing the properties of the subject compound and a list of other chemical names mentioned in this article.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 64091-87-8 chemscene.com
Molecular Formula C₉H₉N₃ chemscene.com
Molecular Weight 159.19 g/mol chemscene.com
Topological Polar Surface Area (TPSA) 30.71 Ų chemscene.com
LogP 1.4821 chemscene.com
Hydrogen Bond Acceptors 3 chemscene.com
Hydrogen Bond Donors 0 chemscene.com
Rotatable Bonds 1 chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B1628109 3-(1-methyl-1H-pyrazol-5-yl)pyridine CAS No. 64091-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYPMYBQPCRMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616902
Record name 3-(1-Methyl-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64091-87-8
Record name 3-(1-Methyl-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 1 Methyl 1h Pyrazol 5 Yl Pyridine

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of 3-(1-methyl-1H-pyrazol-5-yl)pyridine identifies the carbon-carbon bond between the pyridine (B92270) and pyrazole (B372694) rings as the most logical point for disconnection. This bond formation is amenable to well-established palladium-catalyzed cross-coupling reactions. Two primary disconnection approaches are considered:

Disconnection A (Suzuki-Miyaura approach): This pathway involves the disconnection of the C-C bond to yield a 5-halo-1-methyl-1H-pyrazole and a pyridine-3-boronic acid or its corresponding ester. This is a highly convergent and widely utilized strategy in biaryl synthesis.

Disconnection B (Stille approach): Alternatively, the target molecule can be disconnected to a 3-halopyridine and a 1-methyl-5-(trialkylstannyl)-1H-pyrazole. This method offers a complementary approach, particularly when the boronic acid partner is unstable or difficult to prepare.

These retrosynthetic strategies guide the synthesis of the necessary precursors, which are discussed in the following sections.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound is contingent on the efficient preparation of appropriately functionalized pyrazole and pyridine precursors.

Pyrazole Ring Synthesis and Functionalization

The 1-methyl-1H-pyrazole core can be synthesized through several established methods. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. For the purpose of cross-coupling, the synthesized pyrazole ring must be functionalized with a leaving group, typically a halogen, at the 5-position.

Synthesis of 1-Methyl-5-halopyrazoles:

The direct halogenation of 1-methylpyrazole (B151067) is a common method for installing the necessary handle for cross-coupling. Iodination can be achieved using N-iodosuccinimide (NIS) in a suitable solvent. cymitquimica.com Similarly, bromination can be accomplished using N-bromosuccinimide (NBS). The synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine has been reported starting from diethyl butynedioate and methylhydrazine, followed by bromination and subsequent functional group manipulations. google.com

A general procedure for the iodination of 1-methylpyrazole is outlined below:

ReagentConditionsProductYield
N-Iodosuccinimide (NIS)Acetonitrile, room temp.5-Iodo-1-methyl-1H-pyrazoleGood

This table represents a typical procedure for the iodination of 1-methylpyrazole.

Pyridine Ring Synthesis and Functionalization

For the Suzuki-Miyaura coupling, pyridine-3-boronic acid is a key precursor. It can be prepared from 3-bromopyridine (B30812) through a lithium-halogen exchange followed by reaction with a trialkyl borate, such as triisopropyl borate, and subsequent hydrolysis.

For the Stille coupling, 3-bromopyridine or 3-iodopyridine (B74083) are readily available commercial starting materials.

Cross-Coupling Approaches for Pyridine-Pyrazole Linkage Formation

The cornerstone of the synthesis of this compound is the palladium-catalyzed cross-coupling reaction to form the pivotal C-C bond between the two heterocyclic rings.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. In the context of synthesizing the target molecule, this reaction involves the coupling of a 5-halo-1-methyl-1H-pyrazole with pyridine-3-boronic acid or its pinacol (B44631) ester.

A representative protocol for the Suzuki-Miyaura coupling is detailed in the following table:

Pyrazole PrecursorPyridine PrecursorCatalystBaseSolventTemperatureProductYield
5-Iodo-1-methyl-1H-pyrazolePyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90 °CThis compoundModerate to Good
5-Bromo-1-methyl-1H-pyrazolePyridine-3-boronic acid pinacol esterPdCl₂(dppf)Cs₂CO₃Toluene (B28343)/H₂O100 °CThis compoundGood

This interactive table outlines typical conditions for the Suzuki-Miyaura coupling to synthesize this compound. The yields are generally reported to be in the moderate to good range for similar biaryl syntheses. nih.govresearchgate.net

Stille Coupling Methodologies

The Stille coupling provides an alternative and powerful strategy for the synthesis of this compound. This reaction couples an organotin reagent, such as 1-methyl-5-(tributylstannyl)-1H-pyrazole, with a halopyridine.

The required 1-methyl-5-(tributylstannyl)-1H-pyrazole can be prepared from 1-methylpyrazole by deprotonation with a strong base like n-butyllithium followed by quenching with tributyltin chloride.

A general procedure for the Stille coupling is presented below:

Pyrazole PrecursorPyridine PrecursorCatalystLigandSolventTemperatureProductYield
1-Methyl-5-(tributylstannyl)-1H-pyrazole3-BromopyridinePd(PPh₃)₄-Toluene110 °CThis compoundGood
1-Methyl-5-(tributylstannyl)-1H-pyrazole3-IodopyridinePdCl₂(PPh₃)₂-DMF80 °CThis compoundGood to Excellent

This interactive table illustrates representative conditions for the Stille coupling to form this compound. The reaction is known for its tolerance to a wide range of functional groups.

Negishi Coupling Strategies

The Negishi coupling is a powerful and versatile carbon-carbon bond-forming reaction that utilizes organozinc reagents and organic halides, typically catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This method is well-suited for the synthesis of bi-heterocyclic compounds like this compound due to its high functional group tolerance and the high reactivity of organozinc species, which often allows for milder reaction conditions compared to other coupling methods. wikipedia.orgorgsyn.org

The synthesis of this compound via Negishi coupling can be envisioned through two primary disconnection approaches:

Route A: Coupling of a 3-halopyridine with a (1-methyl-1H-pyrazol-5-yl)zinc halide.

Route B: Coupling of a 5-halo-1-methyl-1H-pyrazole with a pyridin-3-ylzinc halide.

In Route A, the required (1-methyl-1H-pyrazol-5-yl)zinc reagent can be prepared from 5-halo-1-methyl-1H-pyrazole through halogen-metal exchange or by direct deprotonation of 1-methyl-1H-pyrazole followed by transmetalation with a zinc salt (e.g., ZnCl₂). Similarly, for Route B, the pyridin-3-ylzinc halide is typically generated from a 3-halopyridine by reaction with an activated zinc metal or via transmetalation from a corresponding organolithium or Grignard reagent. orgsyn.org The subsequent cross-coupling with the appropriate halo-heterocycle in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄ or catalysts generated in situ from Pd(OAc)₂ with phosphine (B1218219) ligands, would yield the target compound. wikipedia.orgnih.gov The choice of halide (I, Br, Cl) on the electrophilic partner is crucial, with iodides being the most reactive, followed by bromides and then chlorides. orgsyn.org

Table 1: Representative Conditions for Negishi Coupling

ParameterTypical Reagents/ConditionsReference
Organozinc Reagent(1-methyl-1H-pyrazol-5-yl)zinc chloride or Pyridin-3-ylzinc bromide orgsyn.orgnih.gov
Organic Halide3-Bromopyridine or 5-Iodo-1-methyl-1H-pyrazole wikipedia.orgorgsyn.org
CatalystPd(PPh₃)₄, PdCl₂(dppf), or Ni(acac)₂ wikipedia.org
SolventTetrahydrofuran (THF), Dimethylformamide (DMF) nih.gov
TemperatureRoom Temperature to 80 °C nih.govnih.gov

Other Transition Metal-Catalyzed Coupling Reactions

Besides the Negishi reaction, several other transition metal-catalyzed cross-couplings are paramount for the synthesis of biaryl and bi-heteroaryl structures. The Suzuki-Miyaura and Stille couplings are two of the most prominent and widely used methods.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is arguably one of the most utilized cross-coupling methods, involving the reaction of an organoboron species (typically a boronic acid or boronate ester) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.org Its popularity stems from the operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts. organic-chemistry.org

The synthesis of this compound would involve coupling 3-pyridylboronic acid with a 5-halo-1-methyl-1H-pyrazole or, conversely, (1-methyl-1H-pyrazol-5-yl)boronic acid with a 3-halopyridine. The reaction is performed in the presence of a base, which is crucial for the transmetalation step of the catalytic cycle. nih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction, with phosphine ligands like SPhos and XPhos showing high efficacy for coupling nitrogen-rich heterocycles. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ParameterTypical Reagents/ConditionsReference
Organoboron Reagent3-Pyridylboronic acid or (1-methyl-1H-pyrazol-5-yl)boronic acid nih.gov
Organic Halide5-Bromo-1-methyl-1H-pyrazole or 3-Chloropyridine nih.govnih.gov
Catalyst/LigandPd(OAc)₂, Pd₂(dba)₃ / XPhos, SPhos nih.govnih.gov
BaseK₂CO₃, K₃PO₄, Cs₂CO₃ nih.gov
SolventDioxane/H₂O, Toluene, DMF nih.gov
Temperature60 °C to 110 °C nih.gov

Stille Coupling: The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide or triflate, catalyzed by palladium. wikipedia.org While the toxicity of organotin compounds is a significant drawback, the reaction is highly versatile and tolerant of a wide range of functional groups, and the organostannane reagents are often stable to air and moisture. organic-chemistry.orgwikipedia.orglibretexts.org

For the target molecule, this would entail the reaction of 3-(tributylstannyl)pyridine (B1335939) with 5-halo-1-methyl-1H-pyrazole, or 5-(tributylstannyl)-1-methyl-1H-pyrazole with a 3-halopyridine. The reaction typically does not require a base but may benefit from additives like copper(I) iodide or lithium chloride to facilitate the transmetalation step. organic-chemistry.org

Directed Ortho-Metalation and Subsequent Functionalization

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds in aromatic and heteroaromatic systems. harvard.edu The strategy relies on a directing metalation group (DMG), which coordinates to an organolithium or other strong base, directing deprotonation to the adjacent ortho position. harvard.edursc.org The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent.

For the synthesis of this compound, DoM could be applied to either the pyridine or the pyrazole ring.

Metalation of 1-methyl-1H-pyrazole: The N-methyl group of the pyrazole ring is a weak directing group. However, deprotonation of 1-methyl-1H-pyrazole with a strong base like n-butyllithium preferentially occurs at the C5 position due to the acidity of this proton, which is influenced by the adjacent nitrogen atom. The resulting 5-lithiated pyrazole is a nucleophile that could potentially be used in a cross-coupling reaction with a 3-halopyridine.

Metalation of Pyridine: Direct deprotonation of pyridine itself with organolithium reagents is often complicated by competitive nucleophilic addition to the ring. rsc.org To achieve selective ortho-metalation, a directing group is required on the pyridine ring. For forming a bond at the 3-position, one would need to start with a pyridine already bearing a DMG at the 2- or 4-position and then use a different synthetic sequence. A more direct C-H functionalization approach would involve generating a 3-pyridyl organometallic species through halogen-metal exchange from a 3-halopyridine, which could then be coupled with an electrophilic pyrazole derivative.

A plausible DoM-based strategy would be the deprotonation of 1-methyl-1H-pyrazole at C5, followed by transmetalation to a zinc or tin species, and subsequent palladium-catalyzed cross-coupling with a 3-halopyridine, effectively merging the DoM and cross-coupling strategies.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency.

Key green chemistry considerations for the cross-coupling methodologies described above include:

Solvent Selection: Traditional cross-coupling reactions often use volatile and toxic organic solvents like toluene or dioxane. Greener alternatives include using water, polyethylene (B3416737) glycol (PEG), or ionic liquids. nih.govyoutube.com Performing reactions in water, often with the aid of surfactants to create micelles, can significantly reduce the environmental footprint.

Catalyst Efficiency and Recovery: The use of precious metals like palladium is a concern. Green approaches focus on using very low catalyst loadings (ppm levels), developing highly active catalysts that operate under mild conditions (e.g., room temperature), and employing heterogeneous catalysts or catalyst recycling systems to minimize metal waste. youtube.com

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical. Designing a one-pot synthesis, for instance, by generating an organometallic reagent in situ and coupling it without isolation, aligns with green chemistry principles. organic-chemistry.org

Energy Efficiency: The use of microwave irradiation or ultrasonic production can dramatically reduce reaction times and energy consumption compared to conventional heating. youtube.com

Alternative Reagents: The Suzuki-Miyaura coupling is often considered greener than the Stille coupling due to the lower toxicity of boron reagents compared to tin reagents. organic-chemistry.org

By integrating these principles, such as performing a Suzuki-Miyaura coupling in an aqueous medium with a recyclable, high-activity palladium catalyst, the synthesis of this compound can be made more sustainable.

Stereoselective Synthesis Considerations (if applicable)

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. nih.gov This is a critical consideration in the synthesis of chiral molecules, where different enantiomers or diastereomers can have distinct biological activities.

The target compound, this compound, is an achiral molecule. It does not possess any chiral centers (a carbon or other atom bonded to four different groups) and does not exhibit other forms of stereoisomerism such as geometric isomerism in the aromatic rings. Therefore, considerations of stereoselective synthesis are not applicable to the preparation of the parent compound itself. If, however, chiral substituents were to be introduced onto either the pyrazole or pyridine rings, or if a chiral derivative were the target, then enantioselective or diastereoselective methods would become necessary to control the three-dimensional arrangement of the final product. rsc.org

Spectroscopic and Advanced Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For 3-(1-methyl-1H-pyrazol-5-yl)pyridine, advanced NMR experiments are essential to unambiguously assign the signals of all protons and carbons.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) experiments are required for a complete and accurate assignment of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the adjacent protons on the pyridine (B92270) ring, aiding in their sequential assignment. It would also show a correlation between the two protons on the pyrazole (B372694) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). columbia.eduyoutube.com This is a highly sensitive method for assigning carbon resonances based on their attached, and usually pre-assigned, protons. columbia.edu For instance, the signal for the methyl protons would show a cross-peak to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems. columbia.edu Key expected correlations for this compound would include:

Correlations from the N-methyl protons to the C5 and N1 atoms of the pyrazole ring.

Correlations between the pyrazole protons and the pyridine carbons, and vice-versa, confirming the connection point between the two rings.

Correlations between protons and carbons within the pyridine ring, further confirming their assignments.

The following table illustrates the type of data that would be generated from these 2D NMR experiments for the structural elucidation of the compound.

Proton (¹H) SignalCOSY Correlation(s)HSQC Correlation (¹³C)HMBC Correlation(s) (¹³C)
H-Pyridine (ortho to N)H-Pyridine (meta to N)C-Pyridine (ortho)C-Pyridine (meta), C-Pyridine (para)
H-Pyridine (meta to N)H-Pyridine (ortho), H-Pyridine (para)C-Pyridine (meta)C-Pyridine (ortho), C-Pyridine (ipso)
H-Pyridine (para to N)H-Pyridine (meta to N)C-Pyridine (para)C-Pyridine (meta), C-Pyridine (ortho)
H-Pyrazole (H4)H-Pyrazole (H3)C-Pyrazole (C4)C-Pyrazole (C3), C-Pyrazole (C5)
H-Pyrazole (H3)H-Pyrazole (H4)C-Pyrazole (C3)C-Pyrazole (C4), C-Pyrazole (C5)
H-Methyl (N-CH₃)NoneC-Methyl (N-CH₃)C-Pyrazole (C5), C-Pyrazole (N1-C)

Note: This table represents expected correlations and is for illustrative purposes.

Currently, there is no specific solid-state NMR data available in the literature for this compound. If the compound exists as a solid, this technique could provide valuable information, especially in cases where single crystals suitable for X-ray diffraction cannot be obtained. Solid-state NMR can reveal information about molecular packing, polymorphism (the existence of different crystal forms), and dynamics in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, the molecular formula is C₉H₉N₃. chemscene.com HRMS can confirm this formula by providing an exact mass measurement that distinguishes it from other potential formulas with the same nominal mass. mdpi.com

ParameterValue
Molecular FormulaC₉H₉N₃
Nominal Mass159 amu
Monoisotopic (Exact) Mass159.080
Expected HRMS Result (e.g., [M+H]⁺)160.087

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and details about the packing of molecules in the crystal lattice. As of now, a specific crystal structure for this compound has not been reported in publicly accessible databases.

Should single crystals of the compound be grown, the analysis would involve collecting diffraction data and refining the structural model. The resulting data would be presented in a standardized crystallographic information file (CIF). A hypothetical data table for such an analysis is presented below, based on data formats for similar heterocyclic compounds. nih.govmdpi.com

ParameterExample Value
Empirical formulaC₉H₉N₃
Formula weight159.19
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 12.5 Å, b = 16.5 Å, c = 7.9 Åα = 90°, β = 97.7°, γ = 90°
Volume1636 ų
Z (molecules per unit cell)4
Calculated density1.29 g/cm³
Final R indices [I>2σ(I)]R₁ = 0.04, wR₂ = 0.10
Goodness-of-fit on F²1.03

Note: This table is a hypothetical representation to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

The crystal packing of this compound would be governed by various non-covalent intermolecular interactions. Based on its structure, potential interactions include:

π–π Stacking: The aromatic pyridine and pyrazole rings could engage in π–π stacking interactions, where the planes of the rings in adjacent molecules align in a parallel or offset fashion. nih.gov

C–H···N Hydrogen Bonds: Weak hydrogen bonds could form between carbon-bound hydrogen atoms (from the methyl group or the aromatic rings) and the nitrogen atoms of the pyridine or pyrazole rings of neighboring molecules. iucr.org

Conformational Analysis in the Solid State

The precise solid-state conformation of this compound, as determined by single-crystal X-ray diffraction, is not extensively detailed in publicly available literature. However, analysis of structurally related compounds allows for a well-founded prediction of its molecular geometry. The key conformational feature of this molecule is the dihedral angle between the planes of the pyridine and the 1-methyl-pyrazole rings.

In linked bi-aromatic systems, a twisted, non-coplanar arrangement is typically favored to minimize steric repulsion between adjacent hydrogen atoms on the two rings. For instance, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reveals a significant dihedral angle of 60.83(5)° between its phenyl and pyrazole rings mdpi.com. Similarly, an analysis of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine shows a dihedral angle of 67.9(1)° between its two pyrazolyl rings, further illustrating the tendency for these systems to adopt non-planar conformations researchgate.net. Studies on other pyrazole derivatives also highlight the existence of conformational variability, where different torsion angles are observed in the solid state due to crystal packing effects nih.gov.

Based on these precedents, this compound is expected to adopt a conformation where the two heterocyclic rings are twisted relative to each other. The single rotatable bond connecting the pyridine C3 and pyrazole C5 atoms allows for this torsional freedom chemscene.com. The final conformation in the solid state would be a balance between minimizing intramolecular steric strain and optimizing intermolecular packing interactions, such as C–H···N hydrogen bonds, which are known to influence crystal packing in similar nitrogen-containing heterocycles. researchgate.net

Table 1: Predicted Solid-State Conformational Parameters for this compound Based on Analogous Structures

ParameterExpected CharacteristicRationale based on Analogous Compounds
Ring-Ring Dihedral AngleNon-coplanar (twisted)Observed angles in related structures are significant (e.g., 60.83°), indicating steric hindrance prevents planarity. mdpi.com
Molecular GeometryAsymmetricThe molecule lacks internal symmetry due to the twisted conformation and substitution pattern.
Key Torsion AngleN(pyridine)-C3-C5-N1(pyrazole)This angle defines the relative orientation of the two rings and is expected to be significantly different from 0° or 180°.
Influencing FactorsIntramolecular steric hindrance, intermolecular crystal packing forcesThe final solid-state structure is a compromise between minimizing internal energy and maximizing packing efficiency. nih.govacs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Pyridine & Pyrazole Rings researchgate.net
Methyl C-H Asymmetric/Symmetric Stretch3000 - 2850-CH₃ Group derpharmachemica.com
C=C and C=N Ring Stretching1620 - 1430Pyridine & Pyrazole Rings aps.orgresearchgate.net
Methyl Asymmetric/Symmetric Deformation1465 - 1370-CH₃ Group derpharmachemica.com
Aromatic C-H In-plane Bending1300 - 1000Pyridine & Pyrazole Rings core.ac.uk
C-CH₃ Stretch~1295Pyridine/Pyrazole-Methyl niscpr.res.in
Ring Breathing/Deformation1050 - 800Pyridine & Pyrazole Rings aps.org
Aromatic C-H Out-of-plane Bending900 - 675Pyridine & Pyrazole Rings derpharmachemica.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption spectrum (UV-Vis) of this compound is predicted to show characteristic absorption bands in the ultraviolet region. These absorptions arise from π → π* and n → π* electronic transitions within the conjugated π-systems of the pyridine and pyrazole rings. researchgate.net For similar phenyl-pyrazole systems, absorption maxima are typically observed in the 250-390 nm range. researchgate.netnist.gov The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are generally weaker and may be observed as shoulders on the more intense π → π* absorption bands.

Compounds with linked pyrazolyl-pyridine structures are known to be fluorescent. nih.govdpi-journals.com For example, the related ligand 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine is fluorescent, and its emission is sensitive to the presence of metal ions. dpi-journals.com Another derivative, 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine, also exhibits intrinsic fluorescence that can be quenched upon complexation. nih.gov Therefore, it is highly probable that this compound also possesses fluorescent properties, likely emitting in the blue region of the spectrum, although specific data on its quantum yield and emission maximum are not available.

Furthermore, the utility of this structural motif in optoelectronics is demonstrated by the use of the closely related 2-(3-methyl-1H-pyrazol-5-yl)pyridine as an ancillary ligand in iridium(III) complexes, which are highly efficient green phosphorescent emitters for organic light-emitting diodes (OLEDs). rsc.org This indicates that the electronic structure of the pyrazolyl-pyridine core is well-suited to participate in and facilitate efficient photophysical processes.

Table 3: Predicted Electronic and Photophysical Properties for this compound

PropertyExpected CharacteristicAssociated Electronic Transition
UV-Vis Absorption (λmax)~250-390 nmπ → π* and n → π researchgate.netnist.gov
FluorescenceExpected to be fluorescentEmission from lowest singlet excited state (S₁) to ground state (S₀) nih.govdpi-journals.com
Molar Absorptivity (ε)High for π → π; Low for n → π*Transition probability (allowed vs. forbidden)

Computational and Theoretical Investigations of 3 1 Methyl 1h Pyrazol 5 Yl Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For 3-(1-methyl-1H-pyrazol-5-yl)pyridine, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to elucidate its electronic structure. ijcrt.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrazole (B372694) ring, while the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring. This distribution suggests that the pyrazole moiety would be the primary site for electrophilic attack, whereas the pyridine ring would be more susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds. Actual experimental or more detailed computational values may vary.

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool to understand the charge distribution and reactive sites of a molecule. researchgate.net The EPS map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential. researchgate.net

In the case of this compound, the EPS map is expected to show a significant negative potential around the nitrogen atom of the pyridine ring and the N2 nitrogen of the pyrazole ring, highlighting their roles as primary sites for hydrogen bonding and electrophilic interactions. chemrxiv.org Conversely, the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions within a molecule. It examines the charge distribution among atoms and the nature of the bonding and antibonding orbitals. niscpr.res.in NBO analysis can quantify hyperconjugative interactions, which contribute to the stability of the molecule. nih.gov

Table 2: Illustrative Natural Charges on Key Atoms of this compound from NBO Analysis

AtomNatural Charge (e)
N (Pyridine)-0.65
N1 (Pyrazole)-0.20
N2 (Pyrazole)-0.50
C5 (Pyrazole)+0.30
C3 (Pyridine)+0.15

Note: These charge values are illustrative and represent typical trends observed in similar molecules.

Conformational Analysis and Energy Minima Exploration

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the pyridine and pyrazole rings. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its interaction with biological targets.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. bohrium.com For this compound, a PES scan of the dihedral angle defined by the atoms connecting the two rings would reveal the most stable conformations (energy minima) and the transition states (energy maxima) for rotation.

It is expected that the molecule will have two main low-energy conformations: a planar or near-planar conformation, where the two rings are coplanar, and a non-planar or twisted conformation. The planarity is often influenced by steric hindrance between the hydrogen atoms on the adjacent rings. The rotational barrier is the energy difference between the most stable and the highest energy conformation. In related bis(pyrazolyl)pyridine compounds, dihedral angles between the pyridine and pyrazole rings can vary significantly, indicating conformational flexibility. researchgate.netnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account the solvent effects and temperature. eurasianjournals.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformational states in a given environment. researchgate.net

For this compound, an MD simulation in a solvent like water would show the dynamic interplay between the solute and solvent molecules and how this affects the conformational preferences of the compound. The simulations would likely show that the molecule is not rigid but exhibits significant fluctuations in the dihedral angle between the two rings. These simulations are instrumental in understanding how the molecule might adapt its shape upon binding to a receptor.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are indispensable tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the elucidation of relationships between molecular structure and spectroscopic data. jocpr.comsuperfri.org

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure determination. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, is a standard approach for calculating NMR parameters. researchgate.netrsc.org

Predictions are typically performed on the molecule's optimized geometry. The calculated shifts are then often scaled via a linear regression analysis based on a comparison between experimental and calculated shifts for related reference compounds, such as tetramethylsilane (B1202638) (TMS), to improve agreement with experimental values. jocpr.com For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the pyridine and pyrazole rings, as well as the N-methyl group. The chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by factors like electron density and the anisotropic effects of the aromatic rings. ipb.pt

Below is a table of hypothetical, yet representative, predicted NMR chemical shifts for this compound, calculated using the GIAO-DFT method.

Atom TypePositionPredicted Chemical Shift (ppm)
¹HPyridine C2-H8.65
¹HPyridine C4-H7.80
¹HPyridine C5-H7.35
¹HPyridine C6-H8.50
¹HPyrazole C3-H7.60
¹HPyrazole C4-H6.40
¹HN-CH₃3.90
¹³CPyridine C2150.5
¹³CPyridine C3130.0
¹³CPyridine C4137.0
¹³CPyridine C5124.0
¹³CPyridine C6149.0
¹³CPyrazole C3141.0
¹³CPyrazole C4107.5
¹³CPyrazole C5142.0
¹³CN-CH₃38.5

Simulated Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. derpharmachemica.com These calculations are typically performed at the same level of theory as geometry optimization, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. rsc.org

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are commonly scaled using empirical scaling factors to achieve better correspondence with experimental data. derpharmachemica.com Simulated spectra for this compound would show characteristic bands corresponding to C-H, C=C, and C=N stretching vibrations of the pyridine and pyrazole rings, as well as bending and deformation modes. researchgate.net The N-CH₃ group would also exhibit distinct stretching and bending vibrations. derpharmachemica.com

The following table presents predicted key vibrational frequencies for the compound.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Stretching of C-H bonds on both pyridine and pyrazole rings.
Methyl C-H Stretch3000-2900Asymmetric and symmetric stretching of C-H bonds in the methyl group. derpharmachemica.com
C=N/C=C Stretch1610-1450Ring stretching vibrations characteristic of the pyrazole and pyridine heterocycles. researchgate.net
Methyl C-H Deformation1460-1380Asymmetric and symmetric bending of the N-CH₃ group. derpharmachemica.com
Ring Deformation1050-1000In-plane ring breathing modes.
C-H Out-of-Plane Bend900-700Bending of C-H bonds out of the plane of the aromatic rings.

Reactivity Indices and Fukui Function Analysis

Computational chemistry provides powerful tools to predict the reactivity of a molecule. Based on DFT, various reactivity descriptors can be calculated to understand the chemical behavior of this compound. These indices help in identifying the most probable sites for electrophilic and nucleophilic attacks. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Other global reactivity descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index (ω), which quantifies the energy stabilization when the system acquires additional electronic charge from the environment. nih.govresearchgate.net

For a more detailed analysis, local reactivity is assessed using Fukui functions, f(r). The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes. The function f⁺(r) relates to reactivity towards a nucleophilic attack (electron acceptance), while f⁻(r) corresponds to reactivity towards an electrophilic attack (electron donation). researchgate.net By calculating these values for each atom in this compound, one can pinpoint the most reactive centers. For instance, nitrogen atoms are often sites for electrophilic attack, while certain carbon atoms may be susceptible to nucleophilic attack. nih.gov

DescriptorConceptual MeaningRelevance to this compound
E(HOMO)Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron.
HOMO-LUMO GapE(LUMO) - E(HOMO)A measure of chemical stability and reactivity. researchgate.net
Global Electrophilicity (ω)Propensity to accept electronsQuantifies the molecule's behavior as an electrophile.
Fukui Function f⁺Local reactivity for nucleophilic attackIdentifies the most likely atoms to be attacked by a nucleophile. nih.gov
Fukui Function f⁻Local reactivity for electrophilic attackIdentifies the most likely atoms to be attacked by an electrophile. nih.gov

Solvent Effects on Molecular Properties through Continuum Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to computationally investigate these effects. mdpi.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. This method allows for the calculation of molecular properties in different solvents without the high computational cost of explicitly modeling individual solvent molecules. rsc.org

For this compound, these models can be used to predict how properties like conformational stability, dipole moment, and electronic absorption spectra change in solvents of varying polarity (e.g., from a nonpolar solvent like cyclohexane (B81311) to a polar one like methanol (B129727) or water). rsc.org For example, a polar solvent is expected to increase the molecule's dipole moment and could potentially stabilize a more polar tautomer or conformer over others. mdpi.com Furthermore, solvent effects on UV-Vis spectra, such as shifts in absorption maxima (solvatochromism), can be simulated, providing insights into the electronic transitions of the molecule in solution. rsc.org

Advanced Computational Techniques (e.g., AI/ML-driven property prediction)

In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies in chemical and pharmaceutical research. nih.goved.ac.uk These techniques are used to build predictive models for a wide range of molecular properties, often referred to as quantitative structure-property relationship (QSPR) models. nih.gov Instead of relying solely on first-principles quantum calculations for a single molecule, ML models learn from large datasets of existing molecules and their measured properties.

For a compound like this compound, various properties could be predicted using AI/ML. This includes physicochemical properties (e.g., solubility, lipophilicity), pharmacokinetic profiles (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity), and biological activities. nih.govnih.gov

Modern approaches utilize sophisticated molecular representations, such as molecular fingerprints or graph-based representations processed by graph neural networks, to capture complex structural features. ed.ac.uk Automated ML pipelines have been developed to streamline the process of model building, from data processing to model training and validation, making these powerful tools more accessible. researchgate.net While a specific AI/ML model for this compound may not be publicly documented, its properties can be predicted by general models trained on diverse chemical datasets. chemrxiv.org This data-driven approach complements traditional quantum chemical calculations, offering rapid screening and property prediction that can accelerate the discovery and development process. nih.gov

Chemical Reactivity and Mechanistic Pathways of 3 1 Methyl 1h Pyrazol 5 Yl Pyridine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on 3-(1-methyl-1H-pyrazol-5-yl)pyridine is a regiochemically complex process due to the opposing directing effects of the two rings. The pyrazole (B372694) ring, being electron-rich, is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. nih.govmdpi.com Theoretical and experimental studies on various pyrazole derivatives consistently show that electrophilic substitution, such as halogenation and nitration, preferentially occurs at the C4 position of the pyrazole ring. beilstein-archives.orgsemanticscholar.orgnih.govresearchgate.net This is attributed to the stabilization of the cationic intermediate by the two nitrogen atoms.

Conversely, the pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is directed to the C3 and C5 positions (meta to the nitrogen). In the case of this compound, the C3 position is already substituted. Therefore, any electrophilic attack on the pyridine ring would be expected to be slow and likely directed to its C5 position.

In direct competition, the C4 position of the pyrazole ring is the most probable site of electrophilic attack. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) as halogenating agents occurs selectively at the C4 position of the pyrazole ring. beilstein-archives.orgresearchgate.net Similarly, nitration of pyrazole derivatives often yields the 4-nitro product. semanticscholar.orgnih.gov It is important to note that harsh nitrating conditions can lead to the formation of dinitro derivatives. nih.govacs.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/Reaction Predicted Major Product Reference
Halogenation (e.g., NBS, NCS) 3-(4-Halo-1-methyl-1H-pyrazol-5-yl)pyridine beilstein-archives.orgresearchgate.net

Nucleophilic Attack Sites and Reactivity

The pyridine ring, being electron-deficient, is a primary target for nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of the pyrazolyl substituent at the C3 position further influences the reactivity of the pyridine ring. Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the pyridine ring. For instance, pyridines substituted with halogens can undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling, with various boronic acids in the presence of a palladium catalyst. nih.govtcichemicals.commdpi.com

The pyrazole ring itself is generally less susceptible to nucleophilic attack than the pyridine ring. However, the C3 and C5 positions of the pyrazole ring are considered electrophilic in nature and can be attacked by strong nucleophiles. mdpi.com In the context of this compound, nucleophilic attack on the pyrazole ring is less likely compared to the pyridine ring, especially if the pyridine ring is activated, for example by quaternization of the nitrogen atom.

Oxidation and Reduction Chemistry

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide in the presence of a catalyst.

Reduction of the this compound molecule can occur at either the pyridine or the pyrazole ring, depending on the reaction conditions. Catalytic hydrogenation can lead to the reduction of the pyridine ring to a piperidine (B6355638) ring. The pyrazole ring is generally more resistant to reduction, but under harsh conditions, it can also be reduced. For example, pyrazolines, which are partially reduced pyrazoles, are known intermediates in some reduction reactions. csic.es The reduction of related pyrazolylpyridine systems has been used to generate novel ligands for metal complexes. znaturforsch.com

Heterocyclic Ring Opening and Rearrangement Pathways

While the aromatic nature of both the pyrazole and pyridine rings imparts significant stability to this compound, ring-opening and rearrangement reactions can occur under specific conditions, often involving high energy inputs such as heat or light, or through specific chemical transformations.

For pyrazole derivatives, thermal rearrangements are known to occur. For example, 3H-pyrazoles can undergo van Alphen-Hüttel rearrangement upon heating in a polar solvent, which involves substituent migrations. researchgate.net Theoretical studies on the thermal rearrangements of silyl-substituted pyrazolines suggest that stepwise mechanisms involving diradical intermediates can be operative. nih.gov

Ring-opening of the pyrazole ring is less common for aromatic pyrazoles but can be induced. For instance, pyrazolines have been shown to undergo unexpected ring-opening when reacted with activated alkynes. znaturforsch.com For the pyridine ring, ring-opening is also a known, albeit less common, process that can occur under specific reactive conditions.

Derivatization Reactions at the Pyrazole Nitrogen Atom

The pyrazole nitrogen in this compound is already substituted with a methyl group, which precludes many of the typical N-functionalization reactions seen in N-unsubstituted pyrazoles, such as N-alkylation or N-acylation. However, reactions involving the N-methyl group itself are conceivable, such as N-demethylation, although this would likely require harsh conditions.

More relevant to this specific compound would be reactions that proceed via quaternization of the pyrazole nitrogen. While less basic than the pyridine nitrogen, the N2 nitrogen of the pyrazole ring can be alkylated, leading to the formation of a pyrazolium (B1228807) salt. Such transformations would significantly alter the electronic properties and reactivity of the pyrazole ring.

Functionalization of the Pyridine Ring

The pyridine ring of this compound offers several avenues for functionalization, primarily through metal-catalyzed cross-coupling reactions. If a halogen atom is introduced onto the pyridine ring, for example at the C2, C4, or C6 positions, it can serve as a handle for a variety of transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. A bromo- or iodo-substituted derivative of this compound could be coupled with a wide range of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This methodology has been successfully applied to synthesize a variety of pyridine-based derivatives with diverse functionalities. nih.govmdpi.com

Other transition metal-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could also be employed to further functionalize a halogenated derivative of the title compound, allowing for the introduction of a wide array of substituents onto the pyridine ring. rsc.org

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not widely available in the public domain. However, the general principles of reaction kinetics and thermodynamics for the individual pyrazole and pyridine systems can provide valuable insights.

The kinetics of electrophilic substitution on the pyrazole ring are generally faster than on the pyridine ring due to the higher electron density of the pyrazole. The rate of nucleophilic substitution on the pyridine ring would be dependent on the nature of the leaving group and the nucleophile.

Thermodynamic considerations, such as the relative stability of intermediates and products, play a crucial role in determining the outcome of reactions. For example, in electrophilic substitution, the formation of the more stable cationic intermediate will dictate the regioselectivity. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable data on the thermodynamic parameters of reaction pathways, including activation energies and reaction enthalpies, helping to predict the most favorable outcomes. nih.gov For instance, thermodynamic calculations on related pyrazole systems have been used to determine the equilibrium between different tautomers. nih.gov

Kinetic studies of related Suzuki cross-coupling reactions have shown that the reaction rate is influenced by factors such as the nature of the catalyst, the solvent, the base, and the temperature. mdpi.com

Coordination Chemistry and Ligand Applications of 3 1 Methyl 1h Pyrazol 5 Yl Pyridine

Design Principles for Metal Ligands Incorporating the Pyrazole-Pyridine Scaffold

The design of metal ligands based on the pyrazole-pyridine scaffold is guided by several key principles aimed at tailoring the electronic and steric properties of the resulting metal complexes. The pyrazole (B372694) moiety itself is a five-membered heterocycle with two adjacent nitrogen atoms, making it a significant ligand in coordination chemistry due to its ability to form a variety of coordination complexes with numerous metal ions, leading to diverse coordination geometries and nuclearities. unicam.it

The fundamental 2,2'-bipyridine (B1663995) (bpy) structure is a common starting point for designing N-donor ligands. Replacing one of the pyridine (B92270) rings with a pyrazole ring, as seen in pyrazolylpyridines, introduces several important changes. Pyrazole is a π-excessive system, which makes it a poorer π-acceptor compared to pyridine. This modification in the ligand's electronic properties can influence the kinetic stability, coordination structures, and physicochemical characteristics of the metal complexes they form. mdpi.com

Furthermore, the nitrogen atoms within the pyrazole ring offer different coordination possibilities. The sp2-hybridized nitrogen is a good electron donor, while the NH group in an unsubstituted pyrazole can be deprotonated to form a bridging counter-ion. In the case of 3-(1-methyl-1H-pyrazol-5-yl)pyridine, the methylation of the N1-position of the pyrazole ring prevents this deprotonation, thus limiting its role to that of a neutral bidentate or monodentate ligand. This N-methylation also influences the steric environment around the metal center.

The position of the pyridine ring attachment to the pyrazole ring is another critical design element. In the case of this compound, the linkage at the 5-position of the pyrazole ring, in conjunction with the adjacent pyridine nitrogen, allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. The substituents on both the pyrazole and pyridine rings can be systematically varied to fine-tune the ligand's properties. For instance, the introduction of bulky groups can create specific steric constraints that influence the coordination geometry and the accessibility of the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

The coordination of this compound and its analogues to transition metals has been explored, leading to complexes with interesting photophysical and catalytic properties.

Ruthenium (Ru): While specific studies on ruthenium complexes with this compound are limited, research on related pyrazole-based ligands bearing a pyridine moiety provides valuable insights. For instance, neutral arene-ruthenium(II) complexes with 3-methyl-1-(pyridin-2-yl)-5-pyrazolone have been synthesized and characterized. unicam.itmdpi.com These studies reveal that such ligands can coordinate to ruthenium in a κ²-N,N' fashion. mdpi.com The synthesis of these complexes is typically achieved by reacting the ligand with a ruthenium arene precursor, such as [Ru(arene)Cl₂]₂, in the presence of a base.

Iridium (Ir): Iridium(III) complexes incorporating pyrazole-pyridine derivatives have been synthesized and investigated for their potential applications in organic light-emitting diodes (OLEDs). In a study of highly efficient green electroluminescent iridium(III) complexes, 2-(3-methyl-1H-pyrazol-5-yl)pyridine, an isomer of the title compound, was used as an ancillary ligand. rsc.org The synthesis of these heteroleptic iridium(III) complexes involved the reaction of a cyclometalated iridium(III) dimer with the pyrazole-pyridine ligand. rsc.org The resulting complexes exhibited high phosphorescence quantum efficiencies. rsc.org

Rhodium (Rh): There is limited information available in the surveyed literature specifically on rhodium complexes with this compound. However, studies on rhodium(III) complexes with other isomeric pyrazolylpyrimidine ligands have been reported, where the ligand coordinates in a tridentate N^N^C fashion after C-H activation. rsc.org

Copper (Cu): Copper(I) complexes with pyrazole-pyridine ligands have been shown to exhibit interesting photoluminescent properties. For example, a series of emissive Cu(I) cationic complexes with 2-(5-phenyl-1H-pyrazol-3-yl)pyridine and various phosphine (B1218219) co-ligands have been synthesized. nih.gov The synthesis involved the reaction of the pyrazole-pyridine ligand with a copper(I) precursor followed by the addition of the phosphine ligand. nih.gov These complexes displayed bright emission in the solid state. nih.gov

Zinc (Zn): Zinc(II) complexes with pyrazole-pyridine ligands have also been synthesized and structurally characterized. For example, a dichlorido[3,5-dimethyl-1-(pyridin-2-yl)-κN)-1H-pyrazole-κN²]zinc(II) complex was prepared and its crystal structure revealed a distorted tetrahedral geometry around the zinc center. unicam.it

A summary of representative transition metal complexes with pyrazole-pyridine ligands is presented in the table below.

MetalLigandComplex FormulaCoordination GeometryReference
Ru(II)3-methyl-1-(pyridin-2-yl)-5-pyrazolone[Ru(hmb)(Lpy)Cl]Distorted Octahedral mdpi.com
Ir(III)2-(3-methyl-1H-pyrazol-5-yl)pyridineIr-meOctahedral rsc.org
Cu(I)2-(5-phenyl-1H-pyrazol-3-yl)pyridine[Cu(L)(dppbz)]BF₄Distorted Tetrahedral nih.gov
Zn(II)3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole[ZnCl₂(C₁₀H₁₁N₃)]Distorted Tetrahedral unicam.it

Table 1: Representative Transition Metal Complexes with Pyrazole-Pyridine Ligands.

The coordination chemistry of this compound with main group elements and lanthanides/actinides is less explored compared to transition metals. However, studies on related pyrazole-containing ligands suggest potential for complex formation.

Main Group Metals: Research on the coordination of pyrazole-based ligands with main group metals exists. For example, complexes of sodium with 3,5-dimethyl-1H-pyrazole have been synthesized, showing various coordination modes including monodentate and bridging interactions. rsc.org

Lanthanide/Actinide Metals: While there is no specific information on complexes of this compound with lanthanides or actinides, related N-donor ligands have been investigated for their potential in actinide/lanthanide separation. nih.gov For instance, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine has been studied as a ligand for this purpose, forming 1:1 complexes with curium. nih.gov This suggests that pyrazole-pyridine scaffolds can indeed coordinate to f-block elements.

Coordination Modes and Binding Affinities

The this compound ligand can adopt different coordination modes depending on the metal center, the other ligands present in the coordination sphere, and the reaction conditions.

The primary coordination modes for this compound are monodentate and bidentate.

Monodentate Coordination: In this mode, the ligand coordinates to the metal center through either the pyridine nitrogen or one of the pyrazole nitrogens. While possible, this mode is less common when the ligand can act as a chelate. Monodentate coordination of pyrazole has been observed in some sodium complexes. rsc.org

Bidentate Coordination: The most common and stable coordination mode for this compound is bidentate, where both the pyridine nitrogen and the N2 nitrogen of the pyrazole ring bind to the same metal center. This forms a stable five-membered chelate ring. This N,N'-chelation is prevalent in the transition metal complexes of analogous pyrazole-pyridine ligands. unicam.itmdpi.comnih.gov

A comparison of these coordination modes is provided in the table below.

Coordination ModeDescriptionCommon With
MonodentateLigand binds through a single nitrogen atom (either pyridine or pyrazole).Main group metals under certain conditions.
Bidentate (N,N'-chelating)Ligand binds through both the pyridine nitrogen and the pyrazole N2 nitrogen.Most transition metals (Ru, Ir, Cu, Zn).

Table 2: Coordination Modes of this compound.

The formation of a five-membered chelate ring upon bidentate coordination of this compound is a key factor contributing to the stability of its metal complexes. The stability of this chelate ring is influenced by several factors:

The Chelate Effect: The formation of a chelate ring is entropically favored over the coordination of two separate monodentate ligands, leading to more stable complexes.

Ring Size: Five-membered chelate rings are generally very stable due to minimal ring strain.

Metal Ion Properties: The size and Lewis acidity of the metal ion affect the stability of the chelate.

Ligand Bite Angle: The N-M-N angle, or bite angle, of the chelating ligand is crucial. An ideal bite angle, which depends on the preferred geometry of the metal center, leads to a more stable complex.

The stability of the chelate ring is a critical aspect that underpins the utility of this compound and related ligands in various applications, from catalysis to materials science.

Electronic and Geometric Structure of Metal Complexes

The electronic and geometric structures of metal complexes containing this compound are intrinsically linked to the coordination environment imposed by the ligand around the central metal ion. This section explores these facets through the lenses of Ligand Field Theory, Crystal Field Theory, and an examination of their resulting magnetic properties.

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) provide fundamental frameworks for understanding the electronic structure of transition metal complexes. In complexes of this compound, the ligand typically acts as a bidentate N,N-donor, coordinating through the pyridine nitrogen and one of the pyrazole nitrogens. The interaction between the metal d-orbitals and the ligand's lone pairs of electrons leads to the splitting of the d-orbitals into different energy levels.

In an octahedral complex, the five d-orbitals split into two sets: the lower energy t2g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dz², dx²-y²). libretexts.orgyoutube.com The energy difference between these sets is denoted as Δo (the crystal field splitting energy). The magnitude of Δo is influenced by the nature of the metal ion and the ligand field strength.

The general spectrochemical series is as follows: I⁻ < Br⁻ < S²⁻ < SCN⁻ < Cl⁻ < NO₃⁻ < N₃⁻ < F⁻ < OH⁻ < C₂O₄²⁻ < H₂O < NCS⁻ < CH₃CN < py < NH₃ < en < bipy < phen < NO₂⁻ < PPh₃ < CN⁻ < CO. wikipedia.org

The electronic properties of the ligand, such as the electron-donating or -withdrawing nature of substituents on the pyridine and pyrazole rings, can fine-tune its ligand field strength. The methyl group on the pyrazole ring is an electron-donating group, which may slightly increase the electron density on the coordinating nitrogen, potentially leading to a stronger ligand field compared to an unsubstituted pyrazolylpyridine.

The magnetic properties of metal complexes with this compound are a direct consequence of their electronic structure, specifically the filling of the d-orbitals. The magnitude of the crystal field splitting (Δo) versus the spin-pairing energy (P) determines the spin state of the complex.

High-spin state: When Δo < P, electrons will occupy the higher energy eg orbitals before pairing in the lower energy t2g orbitals, leading to a maximum number of unpaired electrons.

Low-spin state: When Δo > P, it is energetically more favorable for electrons to pair in the t2g orbitals before occupying the eg orbitals, resulting in a minimum number of unpaired electrons.

Iron(II) complexes with structurally similar 2,6-di(pyrazol-1-yl)pyridine (bpp) ligands are well-known to exhibit spin crossover (SCO) behavior. nih.govmdpi.comacs.orgacs.orgresearchgate.net This phenomenon involves a transition between the high-spin (HS) and low-spin (LS) states in response to external stimuli such as temperature, pressure, or light. For instance, the complex [Fe(L)₂]X₂ (where L is 2,6-di{4-fluoropyrazol-1-yl}pyridine) shows an abrupt spin transition with a narrow thermal hysteresis loop. acs.org At low temperatures, these complexes are typically in the diamagnetic low-spin state (S=0), and as the temperature increases, they transition to the paramagnetic high-spin state (S=2). nih.gov

While direct magnetic studies on complexes of this compound are not extensively documented, it is plausible that its iron(II) complexes could also exhibit spin crossover, given the moderate ligand field strength it is expected to possess. The magnetic susceptibility of such complexes would be temperature-dependent, with the effective magnetic moment (μeff) changing significantly around the transition temperature (T1/2).

For other transition metals, the spin state is often more predictable. For example, Co(II) complexes with pyrazole-based ligands are typically high-spin with a distorted octahedral geometry. researchgate.net Manganese(II) complexes with pyrazole-containing ligands also tend to be high-spin. mdpi.comresearchgate.netmdpi.com

Metal IonTypical GeometryExpected Spin State with this compoundRationale/Supporting Evidence
Fe(II)OctahedralPotentially Spin Crossover (SCO)Analogous 2,6-di(pyrazol-1-yl)pyridine complexes exhibit SCO. nih.govacs.orgacs.org
Co(II)Octahedral (distorted)High-spinPyrazole-based ligands often form high-spin Co(II) complexes. researchgate.net
Ni(II)OctahedralHigh-spinGenerally forms high-spin octahedral complexes unless with very strong field ligands.
Cu(II)Octahedral (Jahn-Teller distorted)High-spin (1 unpaired electron)Most Cu(II) complexes are high-spin.
Mn(II)OctahedralHigh-spinTypically forms high-spin complexes due to the d⁵ configuration. mdpi.commdpi.com

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes provides insight into their redox properties, which are crucial for applications in catalysis, sensing, and molecular electronics. Cyclic voltammetry (CV) is a common technique used to study the oxidation and reduction processes of these complexes.

While specific electrochemical data for complexes of this compound are limited, studies on related pyrazole-pyridine complexes offer valuable comparisons. For instance, transition metal complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine have been shown to undergo quasi-reversible one-electron transfer processes. analis.com.my The redox potentials are dependent on the metal center. For example, the Cu(II)/Cu(I) and Fe(III)/Fe(II) couples in these systems show distinct potentials. analis.com.my

In general, the electrochemical properties of complexes with this compound will be influenced by:

The Metal Center: The inherent redox potential of the metal ion is a primary determinant.

The Ligand Environment: The electronic properties of the this compound ligand can stabilize or destabilize different oxidation states of the metal. The π-acceptor capability of the pyridine and pyrazole rings can influence the electron density at the metal center.

Ancillary Ligands and Counter-ions: Other components of the coordination sphere can also affect the redox potentials.

For iridium(III) complexes with related pyrazolyl-pyridine ancillary ligands, reversible oxidation and reduction waves have been observed in their cyclic voltammograms, indicating stable electrochemical behavior. oup.com

Complex Type (Related Systems)Redox CouplePotential (V vs. reference)TechniqueReference
[Cu₂(C₁₇H₂₈N₆)·4Cl]Cu(II)/Cu(I)Epc = 0.03, Epa = 0.75CV analis.com.my
[Fe₂(C₁₇H₂₈N₆)·4Cl]Fe(III)/Fe(II)Epc = -0.67, Epa = -0.47CV analis.com.my
[Ni₂(C₁₇H₂₈N₆)·4Cl]Ni(II)/Ni(I)Epc = 0.12, Epa = 0.71CV analis.com.my
Cationic Ir(III) complexIr(IV)/Ir(III)~1.5 (oxidation)CV oup.com
Cationic Ir(III) complexIr(III)/Ir(II)~-1.5 (reduction)CV oup.com

Note: The data presented is for related pyrazole-containing ligand systems and serves as an illustrative guide.

Photophysical Properties of Luminescent Metal Complexes

Metal complexes incorporating pyrazole-pyridine ligands have shown significant promise in the field of photoluminescence, with potential applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or intra-ligand (IL) transitions.

Iridium(III) complexes are particularly noteworthy for their high phosphorescence quantum efficiencies. For example, iridium(III) complexes with 2-(3-methyl-1H-pyrazol-5-yl)pyridine as an ancillary ligand have been synthesized and shown to exhibit bright green light emission with high quantum yields (0.76–0.82). rsc.org The emission properties can be tuned by modifying the substituents on the pyrazole and pyridine rings.

Copper(I) complexes with pyrazole-pyridine ligands have also emerged as efficient emitters, often displaying thermally activated delayed fluorescence (TADF). rsc.orgnih.gov These complexes can achieve high photoluminescence quantum yields, with emission colors ranging from blue-green to yellow-green. rsc.org For instance, a Cu(I) complex with a 2-(5-(tert-butyl)-1H-pyrazol-3-yl)-6-methylpyridine ligand exhibited a quantum yield of 91% in the solid state. rsc.org

The photophysical properties of metal complexes with this compound are expected to be influenced by:

The Metal Ion: Heavy metal ions like iridium(III) and osmium(II) promote spin-orbit coupling, which facilitates intersystem crossing and leads to efficient phosphorescence. ntu.edu.tw

The Ligand Structure: The energy levels of the ligand's frontier molecular orbitals will dictate the energy of the emissive state.

The Rigidity of the Complex: A rigid coordination environment can minimize non-radiative decay pathways, thereby enhancing luminescence quantum yields.

Metal Complex System (Related Ligands)Emission Maxima (nm)Quantum Yield (Φ)Lifetime (τ, µs)Emissive StateReference
Ir(III) with 2-(3-methyl-1H-pyrazol-5-yl)pyridine494-4990.76-0.82Not ReportedPhosphorescence rsc.org
Cu(I) with 2-(5-(tert-butyl)-1H-pyrazol-3-yl)-6-methylpyridineBluish-green0.91 (solid state)13.4TADF (MLCT/LLCT) rsc.org
Cu(I) with 3-(2-pyridyl)-5-phenyl-pyrazole520-650 (solid state)0.01-0.7819-119Phosphorescence/TADF nih.gov
Os(II) with 3-trifluoromethyl-5-(2-pyridyl)pyrazole430, 457, 480Not ReportedNot ReportedPhosphorescence ntu.edu.tw
Cd(II) with 3-methyl-1H-pyrazole-4-carboxylic acidGreen (solid state)Not ReportedNot ReportedFluorescence rsc.org

Note: This table presents data for luminescent metal complexes with ligands structurally related to this compound to illustrate the potential photophysical properties.

In Vitro Biological Interactions and Proposed Molecular Mechanisms of 3 1 Methyl 1h Pyrazol 5 Yl Pyridine Analogs

Target Identification and Engagement Studies in Cell-Free Systems

Analogs of 3-(1-methyl-1H-pyrazol-5-yl)pyridine have been investigated for their interaction with a variety of biological targets in cell-free systems. These studies are crucial for elucidating the molecular entities through which these compounds exert their effects.

A significant area of investigation has been the interaction of pyrazole-pyridine scaffolds with protein kinases. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity signaling pathways. tandfonline.comnih.gov Another related scaffold, pyrazolo[3,4-b]pyridine, has been shown to target the c-Met tyrosine kinase, which is implicated in oncogenesis. nih.gov Furthermore, 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives have been found to inhibit a range of kinases, including Aurora-A. nih.gov Analogs with a pyridine (B92270) and pyrazolyl pyridine structure have also been identified as inhibitors of PIM-1 kinase, a protein involved in cell survival and proliferation. nih.gov

In addition to kinases, G-protein coupled receptors (GPCRs) have been identified as targets. Specifically, derivatives of 1-methyl-5-(pyrazol-5-yl)-1,2,3,6-tetrahydropyridine, which are structurally related to this compound, have been evaluated for their binding to muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3). researchgate.net Another study identified 2-phenyl-3-(1H-pyrazol-4-yl)pyridine analogs as positive allosteric modulators of the M4 muscarinic acetylcholine receptor (mAChR). nih.gov

Other identified targets include the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5), which is involved in cellular processes like proliferation and differentiation. nih.gov Sirtuins, a class of histone deacetylases, have also been explored as potential targets for pyrazolone (B3327878) analogs. acs.org

Enzyme Inhibition Profiling and Kinetic Analysis

The inhibitory activity of this compound analogs against various enzymes has been quantified, providing insights into their potency and potential therapeutic applications.

Binding Affinity (Ki, IC50) Determination in Enzyme Assays

The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters to quantify the potency of an inhibitor. Several studies have reported these values for various analogs.

For pyrazolo[3,4-b]pyridine derivatives, potent inhibition of TBK1 has been observed, with one compound exhibiting an IC50 value as low as 0.2 nM. tandfonline.comnih.gov In the case of c-Met kinase, pyrazolopyridine analogs have shown inhibitory activity in the nanomolar range, with IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM for two different derivatives. nih.gov

Analogs based on the 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold have demonstrated inhibition of both Aurora-A and Aurora-B kinases with IC50 values of 0.212 µM and 0.461 µM, respectively, for a representative compound. nih.gov Pyridine and pyrazolyl pyridine conjugates have also shown potent inhibition of PIM-1 kinase, with IC50 values of 64.6 nM and 34.6 nM for selected compounds. nih.gov

For the TGF-β type I receptor kinase (ALK5), 3-substituted-4-(quinoxalin-6-yl) pyrazoles have been synthesized and evaluated, with the most active compound showing an IC50 of 0.28 µM. nih.gov In the case of sirtuins, pyrazolone analogs have been identified as inhibitors of SIRT1, SIRT2, and SIRT3 with IC50 values in the micromolar range. acs.org

Enzyme Inhibition Data for this compound Analogs

Analog/ScaffoldTarget EnzymeIC50/Ki ValueReference
1H-Pyrazolo[3,4-b]pyridine derivative (15y)TBK1IC50: 0.2 nM tandfonline.comnih.gov
Pyrazolopyridine derivative (5a)c-MetIC50: 4.27 ± 0.31 nM nih.gov
Pyrazolopyridine derivative (5b)c-MetIC50: 7.95 ± 0.17 nM nih.gov
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (7a)Aurora-AIC50: 0.212 µM nih.gov
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (7a)Aurora-BIC50: 0.461 µM nih.gov
Pyrazolyl pyridine conjugate (5)PIM-1IC50: 64.6 nM nih.gov
Pyrazolyl pyridine conjugate (10)PIM-1IC50: 34.6 nM nih.gov
3-Substituted-4-(quinoxalin-6-yl) pyrazole (B372694) (19b)ALK5IC50: 0.28 µM nih.gov
Pyrazolone analog (8)SIRT3IC50: 6 µM acs.org

Mechanism of Inhibition (e.g., Competitive, Non-Competitive)

Understanding the mechanism of inhibition is crucial for drug development. For some analogs of this compound, the mode of inhibition has been investigated. For example, in the study of sirtuin inhibitors, titration experiments with a pyrazolone analog, cambinol, showed that it was competitive with the peptide substrate but noncompetitive with NAD+, suggesting a binding site that partially overlaps with the substrate. acs.org For the TGF-β type I receptor kinase inhibitors, a molecular docking study was performed to understand the binding interactions within the ATP binding pocket, suggesting a competitive mode of inhibition. nih.gov

Receptor Binding Assays and Ligand-Receptor Interactions

The interaction of this compound analogs with specific receptors has been characterized through binding assays. A series of 1-methyl-5-(pyrazol-3- and -5-yl)-1,2,3,6-tetrahydropyridine derivatives, which are structurally related to the core compound, were evaluated for their binding affinity to M1, M2, and M3 muscarinic receptors using radioligand binding assays with [3H]pirenzepine and [3H]NMS. researchgate.net The binding affinity was found to be dependent on the position and size of the substituents on the pyrazole ring. researchgate.net For instance, one of the most interesting compounds, a 2-ethyl-3-methylpyrazole derivative, displayed a Ki of 1083 nM. researchgate.net

Another study focused on 2-phenyl-3-(1H-pyrazol-4-yl)pyridine analogs as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. nih.gov These compounds were found to enhance the response to the endogenous ligand acetylcholine, indicating an allosteric mechanism of action. nih.gov

Cell-Based Assays for Pathway Modulation

The biological effects of this compound analogs have been further investigated in cell-based assays to understand their influence on cellular pathways.

Pyrazolopyridine derivatives that inhibit c-Met kinase also demonstrated antiproliferative activity against human cancer cell lines. nih.gov For example, two compounds showed potent cytotoxicity against the HepG-2 cell line with IC50 values of 3.42 ± 1.31 µM and 3.56 ± 1.5 µM. nih.gov Similarly, pyridine and pyrazolyl pyridine conjugates that inhibit PIM-1 kinase showed significant cytotoxicity against MCF-7 and HepG2 cancer cells. nih.gov One particular compound from this series displayed an IC50 of 0.18 µM against HepG2 cells and was shown to upregulate caspase 3, 8, and 9 levels, indicating an induction of apoptosis. nih.gov

In the context of TBK1 inhibition, a 1H-pyrazolo[3,4-b]pyridine derivative was shown to effectively inhibit the mRNA expression of TBK1-downstream genes in stimulated THP-1 and RAW264.7 cells, confirming its pathway modulation in a cellular context. tandfonline.comnih.gov

Reporter Gene Assays for Transcriptional Regulation

Reporter gene assays are valuable tools to study the transcriptional regulation induced by a compound. While specific reporter gene assay data for direct analogs of this compound are limited in the reviewed literature, the modulation of downstream gene expression provides indirect evidence of transcriptional regulation. For example, the demonstration that a 1H-pyrazolo[3,4-b]pyridine derivative inhibits the mRNA expression of genes downstream of TBK1 indicates that it interferes with the signaling pathway that leads to the transcription of these genes. tandfonline.comnih.gov Such effects are often quantified using reporter constructs where the promoter of a target gene drives the expression of a reporter protein like luciferase or β-galactosidase.

Mechanistic Studies on Cellular Processes (e.g., apoptosis, cell cycle in vitro)

Analogs based on the pyrazole-pyridine scaffold have been shown to exert significant effects on fundamental cellular processes, including the cell cycle and apoptosis (programmed cell death), which are often dysregulated in diseases like cancer. nih.govnih.gov

Certain pyrazole derivatives have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein that regulates cell cycle progression. nih.gov One particularly effective analog, referred to as compound 4 in a study, was shown to induce significant cell cycle arrest at the G1 phase in HCT-116 colon cancer cells. nih.gov By inhibiting CDK2, these compounds prevent the phosphorylation of crucial substrates like the retinoblastoma (Rb) protein, halting the cell's transition from the G1 to the S phase and effectively stopping proliferation. nih.gov Furthermore, this cell cycle blockade was accompanied by the induction of apoptosis, indicating that the cells were directed towards a path of controlled cell death. nih.gov

Similarly, a series of cyanopyridine–pyrazole conjugates have been identified as potent inhibitors of PIM-1 kinase, another protein involved in cell survival and proliferation. nih.gov Overexpression of PIM-1 is common in liver cancer, making it a valuable therapeutic target. nih.gov A leading compound from this series, compound 9 , demonstrated a strong ability to induce apoptosis in HepG2 liver cancer cells. nih.gov The mechanism of cell death was linked to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov This indicates that the anti-cancer activity of these pyrazole-pyridine conjugates is directly mediated by their ability to inhibit PIM-1, leading to the initiation of apoptosis. nih.gov Further studies on thieno[3,2-b]pyridine (B153574) derivatives have also shown that they can cause an increase in the G0/G1 cell cycle phase population and induce apoptosis. mdpi.com

Ligand-Target Docking and Molecular Modeling for Binding Mode Prediction

To understand how pyrazole-pyridine analogs interact with their biological targets at a molecular level, researchers employ computational techniques like ligand-target docking and molecular modeling. nih.govresearchgate.net These methods predict the most likely binding pose of a compound within the active site of a protein and identify the key interactions that stabilize the complex.

Molecular docking studies on pyrazole-based CDK2 inhibitors revealed that the most active compounds adopt a binding mode similar to that of a known inhibitor, AT7519, within the ATP-binding site of CDK2. nih.gov The stability of these predicted binding poses was further validated through molecular dynamics (MD) simulations, which simulate the movement of the atoms over time. nih.govnih.gov For pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 interaction, docking models suggested that a phenyl residue on the compound fits into a tryptophan (Trp) pocket on the PEX14 surface, while an indole (B1671886) moiety occupies a phenylalanine (Phe) hotspot. acs.org

In another example, the docking of a pyrazole derivative (7e ) into the active site of the Epidermal Growth Factor Receptor (EGFR) predicted a stable complex stabilized by one hydrogen bond and one pi-pi interaction, with a calculated minimum binding energy of -7.6894 kcal/mol. researchgate.net Docking studies of various pyrazole derivatives against several protein kinases have shown that these compounds can effectively fit within the binding pockets, forming hydrogen bonds and other favorable interactions. researchgate.net The predicted binding energies from these models often correlate well with experimentally observed inhibitory activity. researchgate.netekb.eg

The table below summarizes docking results for several pyrazole derivatives against different protein kinase targets, showcasing their potential as inhibitors based on calculated binding energies. researchgate.net

CompoundTarget Protein (PDB ID)Binding Energy (kJ/mol)
1b VEGFR-2 (2QU5)-10.09
1d Aurora A (2W1G)-8.57
2b CDK2 (2VTO)-10.35
Data sourced from a 2014 study on the molecular docking of 1H-pyrazole derivatives. researchgate.net

These computational insights are invaluable for rational drug design, allowing scientists to refine the chemical structures of lead compounds to improve their binding affinity and selectivity for the intended target. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a molecule's structure affect its biological activity. nih.gov For pyrazole-pyridine analogs, extensive SAR studies have been conducted to identify the chemical features that confer potent and selective activity against various biological targets. nih.govscispace.com

SAR of Pyrazole-Based CDK2 Inhibitors In a study aimed at discovering novel CDK2 inhibitors, a series of pyrazole derivatives were synthesized and tested. The results demonstrated a clear relationship between the chemical structure and inhibitory potency. nih.gov

CompoundCDK2 IC50 (µM)
4 3.82
7a 2.0
7d 1.47
9 0.96
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. nih.gov

As shown in the table, minor structural modifications led to significant differences in activity, with compound 9 emerging as the most potent inhibitor in the series with a sub-micromolar IC50 value. nih.gov

SAR of PEX14-PEX5 Interaction Inhibitors The inhibition of the PEX14-PEX5 interaction by pyrazolo[4,3-c]pyridines was found to be highly dependent on the substitution pattern of the pyrazole ring. acs.org

CompoundDescriptionActivity
Hit 1 N-1 regioisomerActive inhibitor
2 N-2 regioisomerModest to inactive
3 Unsubstituted at N-1Decreased activity
Activity data sourced from a 2019 study in the Journal of Medicinal Chemistry. acs.org

The data clearly shows that substitution at the N-1 position is preferred for activity, as moving the substituent to the N-2 position (compound 2 ) or removing it entirely (compound 3 ) led to a significant loss of potency. acs.org

SAR of PIM-1 Kinase Inhibitors For cyanopyridine-pyrazole conjugates targeting PIM-1 kinase, SAR analysis revealed that compound 9 was exceptionally potent against the HepG2 liver cancer cell line compared to other analogs. nih.gov

CompoundTarget Cell LineIC50 (µM)
9 HepG20.18
9 MCF-70.34
IC50 values represent the concentration required to cause 50% growth inhibition in cancer cells. nih.gov

These examples underscore the importance of SAR in optimizing lead compounds. By systematically altering different parts of the pyrazole-pyridine scaffold and observing the resulting changes in biological effect, researchers can build a comprehensive understanding of the pharmacophore—the essential features required for activity. scispace.comresearchgate.net

Catalytic Applications of 3 1 Methyl 1h Pyrazol 5 Yl Pyridine and Its Metal Complexes

Homogeneous Catalysis

Metal complexes of pyrazolyl-pyridine ligands are predominantly used in homogeneous catalysis, where their solubility and tunable properties allow for high activity and selectivity in various organic transformations.

The development of chiral ligands is fundamental to asymmetric catalysis. nih.govhkbu.edu.hk While the parent 3-(1-methyl-1H-pyrazol-5-yl)pyridine is achiral, it serves as a valuable scaffold for designing chiral ligands. The introduction of chiral centers, often in substituents attached to the pyridine (B92270) or pyrazole (B372694) rings, can create a stereochemically defined environment around the metal center, enabling enantioselective reactions. nih.govrsc.org

A successful strategy involves incorporating a chiral oxazoline (B21484) ring fused or attached to the pyridyl-pyrazole framework. For example, Ruthenium(II) complexes bearing chiral pyrazolyl-pyridyl-oxazolinyl NNN ligands have been synthesized and effectively employed as catalysts for the asymmetric transfer hydrogenation of ketones. nih.govdocumentsdelivered.com Similarly, the synthesis of optically active derivatives through N-alkylation of the pyrazole ring in 2-(1H-pyrazol-3(5)-yl)pyridine highlights a direct pathway to creating enantioselective catalysts from this ligand class. researchgate.net These examples demonstrate a clear precedent for modifying the this compound backbone to induce chirality and achieve high enantioselectivity in catalytic reactions.

Metal complexes derived from pyrazolyl-pyridine ligands have proven to be versatile catalysts for a variety of crucial organic reactions, including transfer hydrogenation and carbon-carbon bond-forming cross-coupling reactions. thieme-connect.comresearchgate.net

Transfer Hydrogenation: Ruthenium(II) complexes featuring pyrazolyl-pyridine ligands are notably active in the transfer hydrogenation of ketones. acs.orgmdpi.com Complexes with pincer-type 2,6-di(1H-pyrazol-3-yl)pyridine ligands, for instance, show high activity, which is sometimes attributed to the cooperative role of the pyrazolyl N-H group in the catalytic cycle. whiterose.ac.uk Even with the N-methylated ligand, the electronic influence of the pyrazole ring remains critical for catalytic performance. Iridium(III) complexes with bidentate 2-(1H-pyrazol-3-yl)pyridine ligands have also been shown to effectively catalyze the dehydrogenation of formic acid, a key reaction for hydrogen storage. nih.govsemanticscholar.org

Carbon-Carbon Coupling Reactions: Palladium complexes incorporating pyrazolyl-pyridine ligands have emerged as highly effective precatalysts for the Heck reaction, a fundamental C-C bond-forming process. researchgate.netresearchgate.netwikipedia.org Studies have shown that the nature of the substituent on the pyrazole nitrogen (the N1 position) significantly impacts catalytic efficiency in the coupling of aryl halides with acrylates. acs.org This finding is directly relevant to this compound, where the methyl group at the N1 position is expected to influence the catalyst's stability and activity. Beyond the Heck reaction, these ligands have been successfully applied in other palladium-catalyzed cross-couplings, such as the Suzuki reaction. researchgate.net

Heterogeneous Catalysis (if applicable, e.g., supported catalysts)

While pyrazolyl-pyridine complexes are most commonly used in homogeneous systems, strategies exist to heterogenize these catalysts for improved recovery and reusability. This typically involves immobilizing the metal complex onto a solid support. Although specific examples using this compound are scarce, the principle has been demonstrated with related ligands.

For example, a supported pyrazolyl-imidazolyl ligand has been used for the transfer hydrogenation of ketones. nih.gov General methods for creating heterogeneous catalysts include impregnating supports like alumina (B75360) (Al₂O₃) with the active metal complex. mdpi.com Another approach is the synthesis of metal-organic frameworks (MOFs) where pyrazolyl-based linkers are used to construct porous, crystalline materials with catalytic sites. rsc.org Furthermore, the development of magnetically recoverable catalysts, often by anchoring the complex to iron oxide nanoparticles, offers a practical method for catalyst separation, a strategy that could be applied to complexes of this compound. rsc.org

Mechanistic Studies of Catalytic Cycles

Understanding the catalytic mechanism is key to optimizing reaction conditions and catalyst design. For pyrazolyl-pyridine systems, several mechanistic pathways have been proposed.

In the ruthenium-catalyzed transfer hydrogenation of ketones, an inner-sphere mechanism is often suggested. mdpi.com For ligands with a protic N-H group, a metal-ligand cooperative mechanism may be at play, where the pyrazole proton participates in the substrate activation. nih.govwhiterose.ac.uk The catalytic cycle for the Heck reaction using palladium-pyrazolyl-pyridine complexes is believed to follow the established sequence of oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to release the product, and reductive elimination to regenerate the active Pd(0) catalyst. wikipedia.orgacs.org The ligand remains coordinated to the palladium center throughout this cycle, modulating its electronic and steric properties. For polymerization reactions, such as the ring-opening polymerization of lactides, a coordination-insertion mechanism is widely accepted, where the monomer coordinates to the metal center before being inserted into the metal-alkoxide bond. scielo.org.zaajol.info

Catalyst Design and Ligand Optimization for Enhanced Performance

The modular nature of this compound allows for systematic modifications to fine-tune the performance of its metal complexes. Key design principles involve altering the steric and electronic properties of the ligand. researchgate.net

The pyrazole moiety is a weaker σ-donor and π-acceptor than a pyridine ring, which makes pyrazolyl-pyridine ligands electronically distinct from their ubiquitous bipyridine counterparts. thieme-connect.comresearchgate.net This electronic difference modifies the properties of the metal center, enhancing its electrophilicity and influencing catalytic activity. researchgate.net The substituent at the N1 position of the pyrazole ring is a critical handle for optimization. Research on palladium catalysts for the Heck reaction has demonstrated that varying the N1-substituent from a hydrogen to a hydroxyethyl (B10761427) group dramatically alters catalyst performance. acs.org This underscores the importance of the N-methyl group in the title compound.

Further optimization can be achieved by introducing various functional groups onto the pyridine or pyrazole rings. For instance, in pincer-type bis(pyrazolyl)pyridine ruthenium complexes, adding electron-withdrawing or -donating groups to the ligand framework has been used to control the catalytic activity in acceptorless dehydrogenation of alcohols. rsc.org These strategies provide a clear roadmap for designing second-generation catalysts based on the this compound scaffold with enhanced stability, activity, and selectivity. nih.gov

Applications in Polymerization Reactions (if relevant)

Complexes of pyrazolyl-pyridine ligands have shown significant promise as initiators for polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) to produce biodegradable polylactide (PLA). researchgate.net Zinc(II) and Copper(II) acetate (B1210297) complexes of (pyrazol-1-ylmethyl)pyridine ligands, which are close structural analogues of this compound, are active initiators for the ROP of both D,L-lactide and L-lactide. scielo.org.zaajol.info

Studies have shown that the nature of the metal center is crucial, with zinc(II) complexes generally exhibiting higher activity than their copper(II) counterparts. scielo.org.zaajol.info The polymerization kinetics are typically pseudo-first-order with respect to the monomer concentration. scielo.org.zaajol.info These catalysts can produce polylactides with controlled molecular weights and relatively narrow molecular weight distributions. ajol.info Beyond ROP, pyrazolyl-based metal complexes have also been investigated as catalysts for olefin oligomerization and polymerization reactions. researchgate.netresearchgate.netnih.gov

Table 1. Summary of Ring-Opening Polymerization of Lactides (LA) using (Pyrazol-1-ylmethyl)pyridine Metal Complexes. L1 = 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine, L2 = 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine. Data compiled from references scielo.org.zaajol.info.

Sustainable Catalytic Processes

The development of sustainable chemical processes is a cornerstone of modern chemistry, aiming to reduce environmental impact through the use of efficient, recyclable catalysts and environmentally benign reaction media. While direct catalytic applications of This compound are not extensively documented in publicly available research, the broader class of methyl-substituted pyrazolyl-pyridine ligands and their metal complexes has demonstrated significant potential in a variety of sustainable catalytic transformations. These ligands serve as versatile scaffolds for the design of catalysts that promote green chemical reactions, including water oxidation, selective oxidations, and polymerization reactions.

The strategic placement of methyl groups on the pyrazolyl or pyridinyl rings of the ligand can fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity, stability, and selectivity. The exploration of these related compounds provides a strong indication of the potential for developing sustainable catalytic systems based on the This compound framework.

A significant area where methyl-pyrazolyl-pyridine complexes have shown promise is in catalytic water oxidation, a critical process for the production of hydrogen as a clean fuel. Copper(I) complexes featuring bis(pyrazol-1-ylmethyl)pyridine ligands with methyl substituents on the pyrazole rings have been investigated as catalysts for both chemical and electrocatalytic water oxidation. rsc.orgrsc.org These studies highlight how electronic modifications to the ligand can impact catalytic efficiency.

In one study, a series of copper(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands bearing different substituents (H, Me, t-Bu, Ph) on the pyrazole rings were synthesized and their catalytic activity in water oxidation was evaluated. rsc.orgrsc.org The methyl-substituted complex, in particular, demonstrated notable activity.

Table 1: Catalytic Activity of a Methyl-Substituted Pyrazolyl-Pyridine Copper(I) Complex in Chemical Water Oxidation

Oxidant Turnover Number (TON) Turnover Frequency (TOF) (s⁻¹)
Cerium Ammonium Nitrate 4.6 0.31
Sodium m-periodate 3.77 0.14
Sodium Persulfate 4.02 0.044

Data sourced from references rsc.orgrsc.org. This table illustrates the performance of the methyl-substituted complex with various chemical oxidants.

The same methyl-substituted copper complex also proved to be the most active in electrocatalytic water oxidation at a neutral pH, exhibiting a favorable overpotential and a high turnover frequency, surpassing many other reported copper(II) complexes. rsc.orgrsc.org

Furthermore, the principles of sustainable catalysis are exemplified by the development of recyclable heterogeneous catalysts. Molybdenum(VI) complexes incorporating 2-(3(5)-pyrazolyl)pyridine have been employed as catalysts for the epoxidation of cis-cyclooctene. researchgate.net A key finding from this research was that the catalyst could be recovered after the initial reaction as an insoluble solid, which then functioned as an efficient and reusable heterogeneous catalyst in subsequent cycles without a discernible loss of performance. researchgate.net This recyclability is a critical aspect of sustainable process design, minimizing waste and catalyst cost.

In the realm of oxidation catalysis, zinc complexes bearing the ligand 2,6-di(5-methyl-1H-pyrazol-3-yl)pyridine have been shown to be effective catalysts for the oxidation of cyclohexane (B81311) and cyclopentane. rsc.org These reactions proceed under mild conditions, which is another important factor in developing sustainable chemical transformations. rsc.org

The synthesis of pyrazolo[3,4-b]pyridines has also been achieved using a novel nano-magnetic metal-organic framework, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, as a catalyst. nih.gov This method is notable for its solvent-free conditions and the use of a magnetically recoverable catalyst, which simplifies product purification and catalyst recycling, thereby aligning with the principles of green chemistry. nih.gov

While the direct catalytic applications of This compound remain an area for future exploration, the documented success of structurally related methyl-pyrazolyl-pyridine ligands in promoting sustainable catalytic processes underscores the significant potential of this class of compounds. The ability to systematically modify the ligand structure provides a clear pathway for the rational design of new, efficient, and sustainable catalysts for a wide range of chemical transformations.

Advanced Structure Activity Relationship Sar and Computational Design Principles for 3 1 Methyl 1h Pyrazol 5 Yl Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical features of a series of compounds and their biological activity. fiveable.me This process involves calculating molecular descriptors and building statistical models to predict the activity of new, unsynthesized molecules.

Pharmacophore Modeling and Virtual Screening (in silico, if relevant to target binding)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. These models are then used as 3D queries to screen large compound libraries for potential new hits. While pharmacophore models exist for related structures like pyrazolo[1,5-a]pyridine (B1195680) analogues, no such model has been published for 3-(1-methyl-1H-pyrazol-5-yl)pyridine derivatives. nih.gov

Ligand Efficiency Metrics and Property-Based Design

Ligand efficiency (LE) and other related metrics are crucial for optimizing lead compounds by relating potency to molecular size or lipophilicity. rgdscience.com They help guide the development of compounds with a better balance of properties. The calculation of these metrics is dependent on measured binding affinity data (e.g., IC₅₀, Kᵢ), which is not available in the literature for a series of this compound derivatives against a specific biological target.

Fragment-Based Drug Discovery (FBDD) Approaches (if applicable)

FBDD involves screening small, low-complexity molecules ("fragments") that bind weakly to a target, and then growing or linking them to create a more potent lead. frontiersin.orgrsc.org The core this compound structure could potentially be identified as a fragment or serve as a starting point for a fragment-based campaign. However, no published research describes the use of this specific scaffold in an FBDD context.

Computational Strategies for Lead Optimization

Lead optimization is an iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com Computational strategies are central to this process. While general principles of lead optimization are well-established, their specific application to derivatives of this compound, including targeted structural modifications and property predictions, has not been documented in scientific publications. Studies on related pyrazole-containing compounds have demonstrated optimization strategies, but these cannot be directly extrapolated to the requested scaffold. nih.govnih.gov

De Novo Design Methodologies

De novo drug design represents a powerful computational strategy for inventing novel molecular structures from the ground up, tailored to interact with a specific biological target. mdpi.com This approach, which translates to "from the beginning," utilizes algorithms to construct potential drug candidates atom-by-atom or fragment-by-fragment, directly within the constraints of a target's binding site or based on a pharmacophore model. mdpi.comresearchgate.net For scaffolds like this compound, which combines the pharmacologically significant pyrazole (B372694) and pyridine (B92270) rings, de novo design offers a pathway to explore untapped chemical space and generate innovative derivatives with optimized properties. nih.govmdpi.com The process is generally categorized into structure-based and ligand-based methodologies, with fragment-based design often considered a distinct and highly successful sub-strategy. mdpi.comnih.gov

Fragment-Based De Novo Design (FBDD)

Fragment-based drug design (FBDD) is a logical and efficient approach that begins by identifying low-molecular-weight fragments that bind weakly but efficiently to the target protein. nih.gov These fragments serve as anchor points for constructing more potent, lead-like molecules through strategies of growing, linking, or merging. researchgate.net The core principle is that building a high-affinity ligand from well-optimized, low-complexity fragments is more efficient than screening large, complex molecules. nih.gov

In the context of this compound derivatives, the process would involve:

Deconstruction and Library Assembly : Known active compounds containing pyrazole or pyridine cores are computationally broken down into their fundamental fragments. mdpi.com A library of these fragments, including the 1-methyl-1H-pyrazole and various substituted pyridines, would be assembled.

Fragment Screening : This library is screened against the biological target using biophysical techniques (like X-ray crystallography or NMR) or computational docking to identify fragments that bind to the active site.

Elaboration and Reconstruction : Hit fragments are then elaborated. For instance, a 1-methyl-pyrazole fragment found to bind in a specific pocket could be computationally "grown" by adding functional groups, or "linked" to a nearby pyridine fragment to reconstruct a novel derivative with high predicted affinity. researchgate.netmdpi.com

The following table illustrates a hypothetical fragment library derived from pyrazole-containing compounds and their potential for elaboration.

Core FragmentFragment TypePotential Growth VectorDesign Goal
1-methyl-1H-pyrazoleAnchor/CoreC5 PositionLink to H-bond acceptor region
PyridineLinker/CoreC3 PositionOrient for aromatic stacking
AminopyrazolePharmacophoreAmine GroupForm key hydrogen bond with hinge region residues. nih.gov
FluorophenylSubstituentPara-positionIncrease binding affinity via halogen bond

Structure-Based De Novo Design (SBDD)

When the three-dimensional structure of the target protein is known, structure-based de novo design (SBDD) can be employed to build molecules that are perfectly complementary to the binding site's shape and electrostatics. nih.gov Algorithms for SBDD place a "seed" atom or fragment in an energetically favorable position within the active site and incrementally add new fragments or atoms, using a scoring function to guide the growth of a complete molecule. researchgate.net

For a target kinase, for example, the design process for this compound derivatives would focus on key interactions:

Hinge Binding : The pyridine nitrogen could act as a hydrogen bond acceptor, mimicking the adenine (B156593) hinge-binding motif of ATP. nih.gov

Hydrophobic Pockets : The phenyl group (if present) or other hydrophobic substituents on the pyrazole or pyridine ring can be designed to fit into deep hydrophobic pockets.

Solvent-Exposed Regions : Functional groups can be added to the scaffold that extend into solvent-exposed regions to improve pharmacokinetic properties.

A structure-guided modification strategy is outlined in the table below, showing how specific active site features can direct the design of new derivatives.

Target Site FeatureKey Amino Acid Residue (Example)Designed Moiety on PyrazolylpyridineIntended Interaction
Hinge RegionGlu, AlaPyridine NitrogenHydrogen Bond Acceptor. nih.gov
Hydrophobic PocketPhe, Leu, ValAryl or alkyl substituent at pyridine C4van der Waals / Hydrophobic interaction
Gatekeeper ResidueThrSmall, flexible substituent (e.g., methyl)Avoid steric clash, confer selectivity
Solvent FrontSer, AspPolar group (e.g., -OH, -NH2) on pyrazoleImprove solubility and form polar contacts. mdpi.com

Ligand-Based De Novo Design (LBDD)

In the absence of a target's 3D structure, ligand-based de novo design (LBDD) can generate novel molecules using the chemical features of known active ligands. nih.gov This method relies on creating a pharmacophore model, which is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.govmdpi.com

For this compound derivatives, a pharmacophore could be developed from a set of known active analogs. nih.gov A design algorithm would then assemble new molecules that match this pharmacophore template, ensuring the crucial interaction points are present in the correct spatial orientation. mdpi.com

An example of a pharmacophore model is detailed below.

Pharmacophore FeatureCorresponding Chemical MoietyDistance to Aromatic Ring 1 (Å)Purpose
Hydrogen Bond Acceptor (HBA)Pyridine Nitrogen2.5Interaction with hinge region donor
Aromatic Ring 1 (AR1)Pyridine Ring-Core scaffold, potential π-π stacking
Aromatic Ring 2 (AR2)Pyrazole Ring4.2Core scaffold, hydrophobic interaction
Hydrophobic Center (HY)Pyrazole N-Methyl group5.1Fill small hydrophobic pocket

Modern de novo design is increasingly influenced by artificial intelligence and deep learning. mdpi.com Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying patterns of chemical structures and properties from vast datasets. mdpi.comnih.gov These models can then generate novel molecules, often represented as SMILES strings, that are predicted to be active and possess desirable drug-like properties, significantly accelerating the discovery of innovative derivatives of scaffolds like this compound. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The development of new, efficient, and sustainable methods for synthesizing 3-(1-methyl-1H-pyrazol-5-yl)pyridine and its derivatives is a cornerstone of future research. While classical methods exist, emerging strategies focus on improving yield, reducing steps, and accessing novel structural analogs.

Key areas of exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation is being explored to accelerate reaction times and improve yields in the synthesis of pyrazolo[3,4-b]pyridines. mdpi.com

Novel Catalytic Systems: Researchers are developing new catalysts to drive the synthesis of pyrazolopyridine scaffolds. One innovative approach uses amorphous carbon-supported sulfonic acid (AC-SO3H) to catalyze the formation of pyrazolo[3,4-b]pyridine-5-carboxylates from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles at room temperature. rsc.org This method highlights a trend towards using cost-effective, stable, and non-toxic solid acid catalysts. rsc.org

Innovative Reaction Sequences: A recently developed method for pyrazolo[4,3-b]pyridines involves a sequence of SNAr and modified Japp–Klingemann reactions starting from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net This protocol features the use of stable arenediazonium tosylates and combines several steps into a one-pot procedure, enhancing operational simplicity. nih.govresearchgate.net

Phase Transfer Catalysis: The application of solid-liquid phase transfer catalysis, sometimes assisted by ultrasound, presents another avenue for the synthesis of N-alkylated pyrazoles, which could be adapted for the target compound. researchgate.net

Table 1: Emerging Synthetic Strategies for Pyrazolyl-Pyridine Scaffolds

Synthetic Strategy Key Features Starting Materials Example Reference
Catalytic Cascade Reaction Room temperature, short reaction time, operational simplicity, uses a solid acid catalyst. 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, Aniline rsc.org
Modified Japp–Klingemann Reaction One-pot procedure, uses stable diazonium salts, good for electron-withdrawing groups. 2-chloro-3-nitropyridines, Pyridinyl keto esters nih.govresearchgate.net
Microwave-Assisted Domino Reaction Regioselective, rapid, high yields. N-Substituted 5-aminopyrazoles, 1,3-bis-electrophiles mdpi.com
Consecutive Three-Component Synthesis One-pot fashion, uses a propargyl aldehyde synthetic equivalent. Propynal diethylacetal, (Hetero)aryl halides, Hydrazine semanticscholar.org

Development of Advanced Characterization Techniques

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to unambiguously determine their structure becomes critical. The inherent possibility of forming different regioisomers during synthesis necessitates the use of advanced characterization methods.

Future efforts will likely focus on the routine application of:

Multi-dimensional Nuclear Magnetic Resonance (NMR): Techniques such as 1H-13C Heteronuclear Multiple Bond Correlation (HMBC), 1H-1H Nuclear Overhauser Effect Spectroscopy (NOESY), and 1H-15N HMBC are invaluable. For instance, 1H-15N HMBC can provide direct evidence of connectivity by showing correlations between protons and the nitrogen atoms of the pyrazole (B372694) ring, allowing for definitive assignment of N-substituted isomers. mdpi.com NOESY experiments can reveal through-space proximity between substituents on the two heterocyclic rings, confirming their relative orientation. mdpi.com

Single-Crystal X-ray Diffraction: This technique provides the absolute proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. It has been used to confirm the structure of complex coordination polymers formed from pyridine-pyrazole based ligands. rsc.org

High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of novel compounds with high precision. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new molecules based on the this compound scaffold. semanticscholar.org These computational tools can dramatically accelerate the discovery process by predicting molecular properties and generating novel structures with desired characteristics. nih.govspringernature.com

Emerging applications in this area include:

Property Prediction (QSAR/QSPR): ML models, such as deep neural networks (DNNs) and graph convolutional networks (GCNs), can be trained on existing data to predict the biological activity (QSAR) and physicochemical properties (QSPR) of new derivatives. semanticscholar.orgspringernature.com This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis.

De Novo Drug Design: Generative AI models, including variational autoencoders (VAEs) and recurrent neural networks (RNNs), can learn the underlying patterns of known active molecules and generate entirely new chemical structures optimized for specific targets or properties. nih.govpeerj.com Reinforcement learning can further bias the generation towards molecules with high predicted activity and synthetic feasibility. nih.gov

Synthesis Planning: AI tools are being developed to predict viable synthetic routes for novel compounds, a significant challenge in drug discovery. This can help chemists identify the most efficient ways to synthesize promising candidates designed by other AI models.

Expansion into Materials Science Applications (e.g., MOFs, COFs)

The bidentate chelating nature of the pyrazolyl-pyridine scaffold makes it an excellent building block for advanced materials. The nitrogen atoms of both rings can coordinate with metal ions to form stable, ordered structures like Metal-Organic Frameworks (MOFs) and coordination polymers.

Future research directions include:

Metal-Organic Gels (MOGs) and Coordination Polymers: A pyridine-pyrazole based ligand has been shown to act as a gelator, forming MOGs with toxic heavy metal ions like Pb(II), Cd(II), and Hg(II). rsc.org The resulting materials demonstrate stimuli-responsive behavior (thermo-, chemo-, pH-, and mechano-responsive) and can adsorb toxic dyes, suggesting applications in environmental remediation and smart materials. rsc.org Single-crystal X-ray analysis of a lead-based gel revealed the formation of a two-dimensional coordination polymer. rsc.org

Organic Light-Emitting Diodes (OLEDs): (1H-pyrazol-5-yl)pyridine derivatives have been successfully used as ancillary ligands in Iridium(III) complexes. rsc.org These complexes function as highly efficient green phosphorescent emitters in OLEDs, achieving a maximum external quantum efficiency of up to 28.90% with low efficiency roll-off. rsc.org This highlights the potential for tuning the photophysical properties of metal complexes using this ligand scaffold for applications in displays and lighting.

Sensors and Catalysts: The ability to form stable complexes with a wide range of metals opens the door to creating new sensors for specific analytes or catalytic materials for chemical transformations.

Table 2: Materials Science Applications of Pyrazolyl-Pyridine Scaffolds

Application Area Material Type Function/Property Reference
Environmental Remediation Metal-Organic Gels (MOGs) Adsorption of toxic heavy metals and dyes. rsc.org
Electronics Iridium(III) Complexes Highly efficient green emitters for OLEDs. rsc.org
Smart Materials Coordination Polymers Stimuli-responsive sol-gel transformations. rsc.org

Investigation of Photoredox Catalysis and Electrocatalysis

The electronic properties of the this compound ligand make it a promising candidate for use in catalysis, particularly in photoredox and electrocatalytic systems. As a bidentate ligand, it can form stable complexes with transition metals that are central to these catalytic processes.

Future research will likely focus on:

Design of Novel Catalysts: Synthesizing transition metal complexes (e.g., with Iridium, Ruthenium, or Copper) where this compound or its analogs act as the primary ligand. The electronic properties of the complex can be fine-tuned by modifying substituents on either ring.

Photoredox Applications: Pyridine-containing molecules are already implicated in photoredox catalysis. For example, pyridine (B92270) N-oxides can be oxidized by a photocatalyst to generate reactive N-oxy radicals, which then participate in reactions like the carbohydroxylation of olefins. nih.govacs.org Complexes based on the pyrazolyl-pyridine scaffold could be designed to act as the primary photocatalyst itself, absorbing visible light to initiate single-electron transfer events. princeton.edu

Electrocatalysis: The ability of the ligand to stabilize multiple oxidation states of a coordinated metal center is key for electrocatalysis. These complexes could be investigated for reactions such as CO2 reduction or water oxidation, where multi-electron transfers are required.

Novel Biological Target Identification and Mechanistic Elucidation

While pyrazole and pyridine motifs are present in many known drugs, a key future direction is to identify novel biological targets for the this compound scaffold and to understand the underlying mechanisms of action.

Promising avenues of investigation include:

Kinase Inhibition: The pyrazolyl-pyridine framework is a "privileged scaffold" for kinase inhibition. Derivatives have been developed as potent inhibitors of targets like c-Jun N-terminal kinase (JNK) and c-Met kinase, which are implicated in CNS disorders and cancer, respectively. nih.govrsc.orgcijournal.ru Future work will involve screening against broader kinase panels to identify new and selective inhibitors. cijournal.ru

GPCR and Ion Channel Modulation: Arecoline bioisosteres containing a pyrazolyl-tetrahydropyridine core have been evaluated as ligands for muscarinic receptors, demonstrating the scaffold's potential to interact with G-protein coupled receptors (GPCRs). researchgate.net

Phenotypic Screening and Target Deconvolution: An alternative to target-based screening is phenotypic screening, where compound libraries are tested for their effect on cell behavior (e.g., cancer cell death, inhibition of viral replication). chemrxiv.org If a derivative of this compound shows an interesting phenotype, advanced chemical biology techniques (e.g., thermal proteome profiling, activity-based protein profiling) can then be used to identify its specific molecular target(s), potentially uncovering novel biology.

Table 3: Potential Biological Targets for Pyrazolyl-Pyridine Derivatives

Target Class Specific Example Therapeutic Area Reference
Protein Kinases c-Jun N-terminal kinase (JNK) CNS disorders, Diabetes nih.gov
c-Met Tyrosine Kinase Cancer rsc.org
PIM-1 Kinase Cancer rsc.org
GPCRs Muscarinic M1/M2/M3 Receptors CNS disorders researchgate.net
Corticotropin-releasing factor 1 (CRF1) Depression, Anxiety nih.gov
Enzymes Phosphodiesterase 10A (PDE10A) Schizophrenia nih.gov

Multi-component Reactions and High-Throughput Screening in Synthesis

To rapidly explore the chemical space around the this compound core, researchers are increasingly turning to the powerful combination of multi-component reactions (MCRs) and high-throughput screening (HTS).

Multi-component Reactions (MCRs): MCRs are one-pot reactions where three or more starting materials are combined to form a complex product that incorporates most of the atoms from the reactants. nih.gov This strategy is highly efficient and ideal for generating large libraries of structurally diverse molecules. Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridines and related fused heterocycles. mdpi.commdpi.comresearchgate.net Future research will focus on designing new MCRs that allow for even greater variation in the substituents around the core scaffold. acsgcipr.org

High-Throughput Screening (HTS): HTS technologies enable the rapid testing of thousands of compounds for a specific biological activity or property. ewadirect.com By coupling MCR-based library synthesis with HTS, researchers can quickly identify "hits" from a large pool of diverse pyrazolyl-pyridine derivatives. ewadirect.com This combination accelerates the early stages of drug discovery and materials development, allowing for the rapid identification of lead compounds for further optimization. cijournal.ru

This integrated approach, moving from efficient, diverse synthesis to rapid screening, represents a paradigm shift in how novel, functional molecules based on the this compound scaffold will be discovered and developed in the coming years.

Exploration of Self-Assembly and Supramolecular Chemistry

The exploration of how individual molecules of this compound can spontaneously organize into larger, well-defined structures through non-covalent interactions is a burgeoning area of research. This field, known as supramolecular chemistry and self-assembly, holds significant promise for the development of novel materials with tailored properties. The unique structural characteristics of this compound, namely the presence of both a pyridine and a pyrazole ring, offer multiple sites for intermolecular interactions, making it a compelling candidate for the construction of complex supramolecular architectures.

Research into the self-assembly of pyrazole and pyridine-based ligands has revealed their capacity to form a variety of structures, including dimers, trimers, and more extended networks, through hydrogen bonding and π-π stacking interactions. Pyrazoles, in their general structure, possess both hydrogen bond donors and acceptors, facilitating the formation of predictable patterns. Similarly, the nitrogen atom in the pyridine ring is a well-known hydrogen bond acceptor, while the aromatic ring itself can participate in π-stacking.

In the context of this compound, these interactions can be harnessed to create one, two, or three-dimensional arrays. For instance, the pyrazole nitrogen could interact with a hydrogen on a neighboring molecule, or the pyridine nitrogen could form hydrogen bonds with suitable donors. The aromatic rings of both the pyrazole and pyridine components provide platforms for π-π stacking, further stabilizing the resulting supramolecular structure.

A particularly promising avenue is the use of this compound as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). By introducing metal ions, the pyridine and pyrazole nitrogen atoms can act as coordination sites, linking the organic molecules together in a predictable and often highly porous framework. The properties of the resulting MOF, such as its porosity, stability, and catalytic activity, would be directly influenced by the geometry and electronic properties of the this compound ligand.

Q & A

Q. What are common synthetic routes for 3-(1-methyl-1H-pyrazol-5-yl)pyridine, and how is the product characterized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between pyridine boronic acids and halogenated pyrazole derivatives. For example, 3-fluoro-5-(3-methyl-1H-pyrazol-1-yl)pyridine was prepared using palladium catalysis and characterized via 1H^1H NMR (400 MHz, CDCl3_3) with distinct aromatic proton signals at δ 8.76–8.73 (m, 1H) and 8.37–8.33 (m, 1H), alongside EIMS m/z 177 for mass confirmation . NMR solvent choice (e.g., CDCl3_3 vs. DMSO-d6_6) significantly impacts chemical shifts, requiring careful interpretation .

Q. How can solubility challenges of this compound in aqueous media be addressed?

Solubility can be improved using co-solvents (e.g., DMSO/water mixtures) or salt formation. For related pyridine derivatives, ammonium acetate buffer (pH 6.5) has been employed in HPLC analysis, suggesting compatibility with mildly acidic conditions .

Q. What spectroscopic techniques are critical for structural validation?

Combined 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS) are essential. For instance, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives show diagnostic peaks at δ 5.17–5.19 (m, 1H) for NH coupling and ESIMS m/z 450.2 (M+1) .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved?

Substituent electronic effects guide regioselectivity. Electron-withdrawing groups (e.g., fluoro) at the pyridine 3-position (as in ) direct further substitutions to the 5-position. Computational tools like Discovery Studio can predict reactive sites via electrostatic potential mapping .

Q. What strategies resolve contradictions in reported spectral data for analogs?

Discrepancies often arise from solvent polarity, temperature, or crystallographic packing. For example, pyrazole protons in CDCl3_3 (δ 6.34–6.29) shift upfield in DMSO-d6_6 due to hydrogen bonding . Cross-validate data using multiple solvents and DFT calculations (e.g., Gaussian09) .

Q. How can molecular docking elucidate potential biological targets?

Q. What are the implications of pyrazole methyl substitution on bioactivity?

Methyl groups at the pyrazole 1-position enhance metabolic stability by blocking CYP450 oxidation. SAR studies on analogs (e.g., 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine) show that electron-withdrawing substituents increase target affinity, while bulky groups reduce membrane permeability .

Q. How to design a stability-indicating HPLC method for this compound?

Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Monitor degradation products (e.g., hydrolyzed pyrazole) at 254 nm. outlines buffer preparation (15.4 g ammonium acetate in 1 L water, pH 6.5) for similar heterocycles .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound Analogs

Compound1H^1H NMR (δ, solvent)ESIMS/HRMS (m/z)Reference
3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)pyridine8.76–8.73 (m, 1H), 6.34–6.29 (m, 1H, CDCl3_3)177 (EIMS)
Ethyl pyrazole carboxylate derivative5.17–5.19 (m, 1H, DMSO-d6_6)450.2 (M+1)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal Condition (Example)Impact on Yield
CatalystPd(PPh3_3)4_4 (Suzuki coupling)>80%
Temperature108°C (glacial AcOH, NH4_4OAc)Prevents byproducts
SolventDMF (for SNAr reactions)Enhances rate

Key Considerations for Researchers

  • Data Reproducibility : Document solvent, instrument parameters, and purity (>95% by HPLC) to mitigate variability.
  • Advanced Tools : Use MarvinSketch for tautomer prediction and PDB for target homology modeling .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-(1-methyl-1H-pyrazol-5-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(1-methyl-1H-pyrazol-5-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.